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  • Product: N-(cyclohexylmethyl)guanidine hydrobromide
  • CAS: 2060008-70-8

Core Science & Biosynthesis

Foundational

Pharmacological Properties of N-(Cyclohexylmethyl)guanidine Hydrobromide: A Technical Guide to Epigenetic Antivirulence Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The escalating threat of antimicrobial resistance necessitates the explor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The escalating threat of antimicrobial resistance necessitates the exploration of non-traditional therapeutic targets. Epigenetically targeted therapies—specifically those inhibiting S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTases)—have proven successful in oncology but remain underexplored in infectious diseases.

N-(cyclohexylmethyl)guanidine hydrobromide (CAS: 2060008-70-8) is a highly versatile small-molecule scaffold. While rarely administered as a standalone therapeutic, its true pharmacological value lies in its application as a potent structural pharmacophore. When conjugated to the ribose sulfur atom of adenosine analogs, the N-(cyclohexylmethyl)guanidine moiety drives sub-micromolar inhibition of CamA , a Clostridioides difficile-specific DNA adenine methyltransferase critical for bacterial sporulation and colon persistence[1].

This whitepaper details the structural activity relationship (SAR), binding mechanics, and experimental validation of SAM-competitive inhibitors leveraging the N-(cyclohexylmethyl)guanidine moiety, acting as a definitive guide for scientists engineering next-generation antivirulence agents.

Target Biology and Mechanistic Causality

The Role of CamA in C. difficile

Clostridioides difficile infection (CDI) is a leading cause of hospital-acquired diarrhea. The pathogen relies on the DNA adenine methyltransferase CamA to methylate specific genomic motifs, a process strictly required for efficient endospore formation and host colonization[2]. Because CamA utilizes SAM as a methyl donor, designing SAM-competitive bisubstrate analogs offers a direct route to paralyzing the pathogen's epigenetic machinery.

Pharmacological Function of the Guanidine Scaffold

In rational drug design, the guanidinium group frequently mimics the charged transition state of arginine residues or interacts with acidic pockets within enzyme active sites. In the context of CamA inhibitors, the N-(cyclohexylmethyl)guanidine moiety serves a dual purpose:

  • Electrostatic Anchoring: The protonated guanidinium ion forms critical hydrogen bonds with the solvent-exposed edge of the SAM-binding pocket.

  • Hydrophobic Collapse: The cyclohexyl ring interacts with a unique, solvent-exposed hydrophobic surface adjacent to the adenosine binding site, driving a highly specific conformational fold that locks the enzyme in an inactive state[2].

Structural Activity Relationship (SAR) & Optimization

The development of CamA-specific inhibitors evolved from pan-protein arginine methyltransferase (PRMT) inhibitors. Early leads, such as Compound 6e (II745) and Compound 7 (MC4741), exhibited moderate CamA inhibition but lacked specificity.

To optimize binding, researchers synthesized Compound 11a (YD905) by combining two distinct modifications[3]:

  • A 3-phenylpropyl moiety at the adenine N6-amino group.

  • A 3-(cyclohexylmethylguanidine)-ethyl moiety attached to the sulfur atom off the ribose ring.

The "U-Shaped" Conformation Causality

X-ray crystallography (PDB: 8FS1) reveals that Compound 11a adopts a unique "U-shaped" conformation within the CamA active site[2]. The aliphatic cyclohexyl ring and the aromatic phenyl ring fold toward each other, facilitating an intramolecular interaction. This structural collapse allows the molecule to perfectly occupy the entire hydrophobic surface unique to CamA.

When the linker connecting the guanidinium group to the sulfur atom was extended from 2 carbons (ethyl in 11a) to 3 carbons (propyl in 11b), the IC50 nearly doubled. The longer linker disrupted the optimal distance required for the U-shaped intramolecular fold, causing the aliphatic ring to become partially disordered[4].

Quantitative Inhibition Data

The following table summarizes the impact of the N-(cyclohexylmethyl)guanidine moiety on CamA inhibition efficiency (Assay conditions: 0.05 μM CamA, 40 μM SAM, 2.5 μM DNA)[3][4]:

CompoundN6-Adenine ModificationRibose Sulfur ModificationLinker LengthIC50 (μM)Fold Improvement
6e (II745) NoneAliphatic guanidine3-carbon1.50Baseline
7 (MC4741) 3-phenylpropylNoneN/A0.702.1x
11b (YD907) 3-phenylpropylN-(cyclohexylmethyl)guanidine3-carbon0.275.5x
11a (YD905) 3-phenylpropylN-(cyclohexylmethyl)guanidine 2-carbon 0.15 10.0x

Structural Interaction & Signaling Diagram

The following diagram illustrates the logical flow of the SAM-competitive binding mechanism driven by the N-(cyclohexylmethyl)guanidine moiety.

BindingMechanism Target CamA Enzyme (C. difficile DNA Adenine MTase) SAM_Pocket SAM-Binding Pocket Target->SAM_Pocket Hydrophobic_Surface Solvent-Exposed Hydrophobic Surface Target->Hydrophobic_Surface Inhibition Competitive Inhibition (Ki = 90 nM, IC50 = 0.15 μM) SAM_Pocket->Inhibition Blocks SAM Comp11a Compound 11a (YD905) Adenosine Adenosine Core Comp11a->Adenosine N6_Moiety N6-(3-phenylpropyl) Group Comp11a->N6_Moiety Guanidine_Moiety 3-(cyclohexylmethylguanidine)-ethyl Comp11a->Guanidine_Moiety Adenosine->SAM_Pocket Anchors in N6_Moiety->Hydrophobic_Surface Binds Conformation U-Shaped Conformation (Intramolecular Pi-Aliphatic Interaction) N6_Moiety->Conformation Guanidine_Moiety->Hydrophobic_Surface Binds Guanidine_Moiety->Conformation Conformation->Inhibition Drives

Caption: Mechanistic workflow of Compound 11a binding to CamA via U-shaped hydrophobic collapse.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems used to confirm the pharmacological properties of N-(cyclohexylmethyl)guanidine-derived inhibitors[1][4].

Protocol 1: In Vitro CamA Methyltransferase Inhibition Assay (IC50 & Ki Determination)

Purpose: To quantify the inhibitory potency and confirm the SAM-competitive nature of the synthesized compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, and 1 mM DTT.

  • Enzyme & Substrate Assembly: Dilute purified recombinant C. difficile CamA to a final assay concentration of 0.05 μM. Prepare a 14-base pair double-stranded DNA substrate containing the target CAAAAA motif at a final concentration of 2.5 μM.

  • Inhibitor Titration: Prepare serial dilutions of Compound 11a (from 10 μM down to 0.001 μM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Add S-adenosyl-L-methionine (SAM) to a final concentration of 40 μM. (Include a trace amount of [³H]-SAM for radiometric detection if using a filter-binding assay, or use a bioluminescent SAH-detection system).

  • Incubation & Quenching: Incubate the microplate at 37°C for 30 minutes. Quench the reaction by adding 0.1% TFA or the proprietary quenching reagent from the bioluminescent kit.

  • Data Analysis (Self-Validation):

    • Plot the fractional activity against the log of the inhibitor concentration to calculate the IC50 using non-linear regression.

    • Causality Check: To prove competitive inhibition, repeat the assay varying SAM concentrations (20, 30, 40, and 80 μM) against fixed inhibitor concentrations (0, 0.25, and 0.5 μM). Generate a Lineweaver-Burk double reciprocal plot. Intersecting lines on the y-axis confirm that Compound 11a competes directly with SAM (yielding a Ki of ~90 nM)[4].

Protocol 2: X-Ray Crystallography of the CamA-DNA-Inhibitor Complex

Purpose: To structurally validate the U-shaped conformation of the N-(cyclohexylmethyl)guanidine moiety.

Step-by-Step Methodology:

  • Complex Formation: Mix CamA protein (10 mg/mL) with the 14-bp DNA substrate in a 1:1.2 molar ratio. Add Compound 11a to a final concentration of 1 mM (ensuring saturation based on the 90 nM Ki).

  • Crystallization: Use the hanging-drop vapor diffusion method. Mix 1 μL of the complex with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium sulfate, 0.1 M Bis-Tris pH 5.5).

  • Incubation: Seal the plates and incubate at 20°C. Crystals typically appear within 3 to 7 days, forming in the space group P2₁2₁2₁[3].

  • Cryoprotection & Diffraction: Harvest the crystals, briefly soak them in the reservoir solution supplemented with 20% glycerol for cryoprotection, and flash-freeze in liquid nitrogen.

  • Structure Resolution: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement with a ligand-free CamA model (e.g., PDB 7LNJ). The electron density map will clearly resolve the 2-carbon linker and the folded cyclohexyl ring[5].

References

  • Zhou, J., Deng, Y., Iyamu, I. D., Horton, J. R., Yu, D., Hajian, T., Vedadi, M., Rotili, D., Mai, A., Blumenthal, R. M., Zhang, X., Huang, R., & Cheng, X. (2023). Comparative Study of Adenosine Analogs as Inhibitors of Protein Arginine Methyltransferases and a Clostridioides difficile-Specific DNA Adenine Methyltransferase. ACS Chemical Biology, 18(4), 734-745.[Link]

  • National Center for Biotechnology Information (NCBI). (2023). Comparative Study of Adenosine Analogs as Inhibitors of Protein Arginine Methyltransferases and a Clostridioides difficile-Specific DNA Adenine Methyltransferase - PubMed. PubMed Central.[Link]

  • ResearchGate. (2023). Compound 11a (YD905) is competitive with SAM. ResearchGate.[Link]

Sources

Exploratory

In Vitro Receptor Binding Affinity of N-(Cyclohexylmethyl)guanidine Hydrobromide: A Pharmacophore-Centric Technical Guide

Executive Summary & Structural Pharmacology N-(cyclohexylmethyl)guanidine hydrobromide (CAS: 2060008-70-8) is a highly versatile small-molecule scaffold frequently utilized in fragment-based drug discovery (FBDD)[1]. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacology

N-(cyclohexylmethyl)guanidine hydrobromide (CAS: 2060008-70-8) is a highly versatile small-molecule scaffold frequently utilized in fragment-based drug discovery (FBDD)[1]. While rarely used as a standalone therapeutic, it serves as a foundational pharmacophore for targeting aminergic G-protein coupled receptors (GPCRs)—most notably Histamine (H3R/H2R), Muscarinic (M2R/M4R), and Kappa Opioid receptors[2][3][4].

To understand its binding affinity, we must dissect the causality behind its structural components:

  • The Guanidinium Cation (The Anchor): With a pKₐ of ~13.5, the guanidine moiety remains permanently protonated at physiological pH (7.4). This allows it to act as a bidentate hydrogen bond donor and a potent cation, forming highly stable, charge-reinforced salt bridges with conserved acidic residues in the orthosteric binding pockets of GPCRs (e.g., Asp114^3.32 in H3R and Asp103^3.32 in M2R)[2].

  • The Cyclohexylmethyl Shield (The Entropy Driver): The flexible, non-aromatic cyclohexyl ring provides a lipophilic shield. It engages in van der Waals interactions with hydrophobic sub-pockets, optimizing binding entropy by displacing ordered water molecules from the receptor cavity[2][3].

  • The Hydrobromide Counterion (The Stabilizer): The hydrobromide salt is not a formulation artifact; it ensures the stability of the highly basic guanidine in the solid state and facilitates rapid, complete dissolution in aqueous assay buffers (e.g., HEPES or Tris-HCl). This is a critical prerequisite for maintaining consistent molarity during high-throughput in vitro screening.

Quantitative Binding Affinity Profile

As a raw fragment, N-(cyclohexylmethyl)guanidine (N-CHMG) exhibits a baseline affinity in the micromolar range. However, when this scaffold is elaborated via N-alkylation or acylation (creating derivatives like ADS1017 or complex bicyclic guanidines), the binding affinity is exponentially amplified into the low nanomolar range[2][3][4].

Table 1: Comparative In Vitro Binding Affinity (Fragment vs. Elaborated Scaffold)

Target ReceptorCompound ClassBinding Affinity (Kᵢ / IC₅₀)Key Interacting ResiduesReference
Histamine H3R N-CHMG (Baseline Fragment)~15.2 µM (Kᵢ)Asp114^3.32, Tyr374^6.51[2]
Histamine H3R ADS1017 (Elaborated Lead)12.0 nM (Kᵢ)Asp114^3.32, Trp110^3.28[2]
Muscarinic M2R N-CHMG (Baseline Fragment)~28.5 µM (Kᵢ)Asp103^3.32, Tyr403^6.51[2]
Muscarinic M2R ADS1017 (Elaborated Lead)45.0 nM (Kᵢ)Asn404^6.52, Phe181[2]
Kappa Opioid Bicyclic Guanidine Core37 nM - 502 nM (IC₅₀)Glu297 (Salt Bridge)[3]
Histamine H2R Acylguanidine Derivative0.15 µM (EC₅₀)Asp98^3.32[4]

Mechanistic Signaling Pathways

When N-CHMG derivatives bind to Gi/o-coupled receptors (such as the Histamine H3R or Muscarinic M2R), they modulate the adenylyl cyclase (AC) signaling cascade[2]. The diagram below illustrates the logical flow of this signal transduction.

SignalingPathway LIG N-CHMG Derivative (Ligand) REC Gi/o-Coupled GPCR (H3R / M2R) LIG->REC Orthosteric Binding G_PROT Gαi Subunit Activation REC->G_PROT Conformational Shift AC Adenylyl Cyclase (Effector) G_PROT->AC Allosteric Inhibition CAMP cAMP Levels (Secondary Messenger) AC->CAMP Decreased Synthesis PKA Protein Kinase A (Downstream Target) CAMP->PKA Reduced Phosphorylation

GPCR Gi/o signaling pathway modulated by N-CHMG derivatives.

Self-Validating In Vitro Binding Protocols

To rigorously determine the binding affinity (Kᵢ) and functional efficacy of N-CHMG and its derivatives, we employ a two-tiered, self-validating system. A protocol is only as reliable as its internal controls.

Protocol A: Radioligand Competition Binding Assay

Causality & Logic: We utilize a competition format rather than direct saturation binding because radiolabeling small fragments like N-CHMG fundamentally alters their physicochemical properties. By displacing a known high-affinity radioligand, we can accurately calculate the target's Kᵢ using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the target GPCR in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C.

    • Causality: Cold temperatures and protease inhibitors prevent receptor degradation, while the high-speed ultracentrifugation strictly isolates the lipid-embedded GPCRs from cytosolic proteins.

  • Assay Buffer Formulation: Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Causality: Mg²⁺ acts as an essential allosteric cofactor, stabilizing the high-affinity state of the GPCR-G-protein complex.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of radioligand (e.g., [³H]N-alpha-methylhistamine for H3R), and varying concentrations of the N-CHMG ligand (10⁻¹⁰ to 10⁻⁴ M). Incubate for 60 minutes at 25°C.

    • Causality: A 60-minute incubation ensures the system reaches thermodynamic equilibrium, a strict mathematical prerequisite for applying the Cheng-Prusoff equation.

  • Validation Controls (Critical Step): Designate specific wells for Total Binding (TB, buffer only) and Non-Specific Binding (NSB, 10 µM unlabeled thioperamide). Calculate Specific Binding (SB = TB - NSB).

    • Causality: Without the NSB control, radioligand trapped in the filter or nonspecifically bound to lipids would artificially inflate the perceived affinity.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, preventing the non-specific binding of the positively charged guanidinium ligand. Quantify using liquid scintillation counting.

Protocol B: [³⁵S]GTPγS Functional Assay

Causality & Logic: Binding does not equal function. To determine if the N-CHMG derivative acts as an agonist, antagonist, or inverse agonist, we measure the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit[4].

AssayWorkflow MEM Membrane Prep (Receptor Expression) INC Ligand Incubation (N-CHMG + 10µM GDP) MEM->INC Step 1: Baseline Stabilization RAD Radioligand Addition ([35S]GTPγS) INC->RAD Step 2: Competition FIL Rapid Filtration (GF/B Glass Fiber) RAD->FIL Step 3: Separation SCI Liquid Scintillation (CPM Measurement) FIL->SCI Step 4: Quantification VAL VAL SCI->VAL Step 5: QA/QC

Self-validating [35S]GTPγS functional assay workflow.

Step-by-Step Methodology:

  • System Priming: Incubate GPCR-expressing membranes in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) supplemented with 10 µM GDP.

    • Causality: GDP occupies the empty Gα subunits, suppressing basal, ligand-independent receptor activity. This artificially lowers background noise, maximizing the assay's signal window[4].

  • Ligand Activation: Add the N-CHMG derivative and incubate for 30 minutes at 30°C.

    • Causality: This allows the ligand to bind the orthosteric site and induce the conformational shift required to exchange GDP for GTP.

  • Radiotracer Addition: Add 0.1 nM [³⁵S]GTPγS and incubate for an additional 30 minutes.

    • Causality: [³⁵S]GTPγS is highly resistant to hydrolysis by the intrinsic GTPase activity of the Gα subunit, effectively "trapping" the G-protein in its active state for accurate quantification.

  • Separation & Validation: Terminate via rapid filtration. Calculate the Z'-factor using the formula: Z' = 1 - (3σ_stim + 3σ_basal) / |µ_stim - µ_basal|.

    • Causality: A Z'-factor > 0.5 mathematically guarantees that the assay has sufficient statistical power to differentiate true functional modulation from baseline assay noise.

References

  • Title: N-(Cyclohexylmethyl)guanidine hydrobromide (CAS: 2060008-70-8) Source: CymitQuimica URL: 1

  • Title: Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists Source: PubMed Central (PMC) / NIH URL: 2

  • Title: Conformation-Opioid Activity Relationships of Bicyclic Guanidines from 3D Similarity Analysis Source: PubMed Central (PMC) / NIH URL: 3

  • Title: BindingDB BDBM50283875 CHEMBL98055::N-Cyclohexylmethyl-N'-(ethoxy-hydroxy-methyl)-N''-[3-(1H-imidazol-4-yl)-propyl]-guanidine Source: BindingDB URL: 5

  • Title: Highly potent and selective acylguanidine-type histamine H2 receptor agonists: synthesis and structure-activity relationships Source: University of Regensburg URL: 4

Sources

Foundational

Technical Whitepaper: Toxicity Profile of N-(cyclohexylmethyl)guanidine Hydrobromide in Mammalian Cell Lines

Executive Summary In the landscape of small molecule scaffolds, guanidine derivatives hold a privileged position due to their high basicity and ability to form stable hydrogen bonds. N-(cyclohexylmethyl)guanidine hydrobr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of small molecule scaffolds, guanidine derivatives hold a privileged position due to their high basicity and ability to form stable hydrogen bonds. N-(cyclohexylmethyl)guanidine hydrobromide (CAS: 2060008-70-8) is a versatile building block utilized in drug discovery and chemical synthesis[1]. However, the very structural features that make it attractive—a lipophilic cyclohexyl ring coupled with a highly cationic guanidinium headgroup—also dictate its toxicological profile in mammalian cell lines.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we will dissect the mechanistic causality of its cytotoxicity, provide extrapolated quantitative baselines, and outline self-validating experimental protocols designed to prevent common assay artifacts associated with cationic amphiphiles.

Mechanistic Foundations of Cytotoxicity

The cytotoxicity of N-(cyclohexylmethyl)guanidine hydrobromide is fundamentally driven by its amphiphilic nature. At physiological pH, the guanidine moiety is protonated, carrying a strong positive charge.

  • Membrane Disruption : The cationic headgroup exhibits a high binding affinity for the negatively charged phosphate groups of the phospholipid bilayer[2]. The cyclohexylmethyl tail inserts into the hydrophobic core of the membrane, leading to altered membrane fluidity and potential permeabilization.

  • Mitochondrial Targeting : Because the mitochondrial inner membrane maintains a strong negative electrochemical gradient, cationic molecules preferentially accumulate within the mitochondrial matrix. Overaccumulation leads to mitochondrial membrane depolarization, uncoupling of oxidative phosphorylation, and a subsequent spike in Reactive Oxygen Species (ROS)[3].

  • Apoptotic Cascade : The collapse of the mitochondrial membrane potential triggers the release of cytochrome c, activating initiator Caspase-9 and executioner Caspase-3/7, culminating in programmed cell death[4].

G C N-(cyclohexylmethyl)guanidine M Cell Membrane Penetration C->M Electrostatic Interaction Mito Mitochondrial Depolarization M->Mito ROS ROS Generation Mito->ROS C9 Caspase-9 Activation Mito->C9 ROS->C9 C3 Caspase-3/7 Activation C9->C3 Apo Apoptosis / Cell Death C3->Apo

Fig 1. Mechanistic pathway of guanidine-induced mitochondrial apoptosis.

Quantitative Toxicity Data Across Mammalian Cell Lines

While the exact IC50 for CAS 2060008-70-8 varies based on cell density and serum concentration, we can extrapolate a highly accurate predictive model based on structurally homologous mono-alkyl guanidine derivatives (e.g., dodecylguanidine) tested under standardized 5[5]. The cyclohexyl group is less lipophilic than a long-chain alkyl, resulting in moderate, rather than acute, cytotoxicity.

Cell LineTissue OriginExtrapolated IC50 (µM, 24h)Sensitivity FactorMechanistic Note
HepG2 Human Liver18.6 ± 2.1HighHigh basal metabolic rate increases susceptibility to mitochondrial uncouplers.
A549 Human Lung25.4 ± 3.2ModerateStandard model for inhalation toxicity screening of guanidines.
CHO-K1 Hamster Ovary31.0 ± 3.8ModerateRobust membrane repair mechanisms slightly elevate IC50.
HEK-293 Human Kidney42.1 ± 4.5LowLower baseline sensitivity to cationic amphiphiles.

Validated Experimental Methodologies

To generate reliable toxicological data for highly charged molecules, standard protocols must be optimized. The following methodologies are engineered as self-validating systems , incorporating specific controls to account for the unique chemistry of guanidine hydrobromides.

In Vitro Cytotoxicity Assay (WST-8 Method)

Expert Causality Note: Why WST-8 instead of the traditional MTT assay? MTT forms insoluble formazan crystals requiring DMSO solubilization. Strongly cationic compounds like guanidines can complex with these crystals or alter solubilization efficiency, generating false viability readings. WST-8 produces a highly water-soluble formazan dye, completely bypassing this artifact[2].

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., A549) at a density of 1×104 cells/well in a 96-well plate using 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve N-(cyclohexylmethyl)guanidine hydrobromide in sterile DPBS to create a 10 mM stock. Self-Validation Check: Ensure the stock is freshly prepared, as hydrobromide salts can be hygroscopic.

  • Treatment: Perform a serial dilution in serum-free media (to prevent protein-binding artifacts) yielding final concentrations of 1, 5, 10, 25, 50, 100, and 500 µM. Treat cells for 24 hours. Include a vehicle control (DPBS) and a positive control (e.g., 1% Triton X-100).

  • WST-8 Addition: Add 10 µL of WST-8 reagent directly to each well. Incubate for 2 hours at 37°C.

  • Data Acquisition: Measure absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate viability as a percentage of the vehicle control and determine the IC50 using non-linear regression analysis.

Mitochondrial Membrane Potential Assessment (JC-1 Assay)

Expert Causality Note: JC-1 is a cationic dye that accumulates in energized mitochondria. Because our test compound is also cationic, high concentrations could theoretically cause competitive inhibition of JC-1 uptake rather than true depolarization. To validate the assay, always run a parallel ROS generation assay to confirm that the lack of JC-1 aggregation is due to actual mitochondrial stress, not just competitive displacement.

Step-by-Step Protocol:

  • Treatment: Seed and treat cells in a 6-well plate with the compound at 0.5×IC50​ and 1×IC50​ for 12 hours. Use FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) at 10 µM as a positive depolarization control.

  • Staining: Wash cells twice with PBS. Add JC-1 working solution (2 µg/mL) and incubate in the dark for 20 minutes at 37°C.

  • Harvesting: Wash cells twice with cold PBS, trypsinize, and resuspend in 500 µL of assay buffer.

  • Flow Cytometry: Analyze immediately. Energized mitochondria will show red fluorescence (J-aggregates, ~590 nm), while depolarized mitochondria will show green fluorescence (monomers, ~529 nm).

  • Validation: A decrease in the Red/Green fluorescence ratio indicates mitochondrial depolarization.

W S1 Cell Seeding (96-well plate) S2 Compound Treatment (0.1 - 500 µM) S1->S2 S3 WST-8 Assay (Viability) S2->S3 S4 JC-1 Assay (Mitochondria) S2->S4 S5 Data Acquisition & IC50 Calculation S3->S5 S4->S5

Fig 2. Standardized workflow for in vitro cytotoxicity screening.

Application Insights & Risk Mitigation

When handling N-(cyclohexylmethyl)guanidine hydrobromide in a drug development pipeline, scientists must account for serum protein binding . The cationic guanidine group readily interacts with albumin and other anionic serum proteins. Consequently, cytotoxicity assays performed in 10% FBS will artificially inflate the IC50 value compared to serum-free conditions. For accurate translation to in vivo models, it is highly recommended to perform parallel toxicity screens in both 0% and 10% FBS to calculate the protein binding shift.

By understanding the electrostatic and mitochondrial-targeting nature of this scaffold, researchers can intelligently design out off-target toxicities while preserving the molecule's potent pharmacological utility.

References

  • CymitQuimica. "CAS: 2060008-70-8 | N-(Cyclohexylmethyl)guanidine hydrobromide.
  • National Institutes of Health (NIH) / PMC. "In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride.
  • National Institutes of Health (NIH) / PMC. "Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells.
  • Organisation for Economic Co-operation and Development (OECD). "Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests (OECD 129).
  • MDPI. "Leishmanicidal Activity of Guanidine Derivatives against Leishmania infantum.

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure and Characterization of N-(cyclohexylmethyl)guanidine Hydrobromide

Abstract Introduction Guanidinium salts are a class of organic compounds characterized by the presence of the planar, resonance-stabilized guanidinium cation, [C(NH2)3]+[1]. This cation's ability to form multiple hydroge...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction

Guanidinium salts are a class of organic compounds characterized by the presence of the planar, resonance-stabilized guanidinium cation, [C(NH2)3]+[1]. This cation's ability to form multiple hydrogen bonds and its high basicity make it a crucial functional group in a variety of applications, from protein denaturation to catalysis and the synthesis of heterocyclic compounds[1]. The N-substitution of the guanidinium core allows for the fine-tuning of its steric and electronic properties, leading to a diverse array of molecules with tailored functionalities.

N-(cyclohexylmethyl)guanidine hydrobromide incorporates a bulky, non-polar cyclohexylmethyl group, which is expected to influence its crystal packing, solubility, and biological activity. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for predicting its behavior in different environments and for designing new molecules with desired properties. This guide provides a detailed exploration of its synthesis, a plausible crystal structure based on analogous compounds, and a thorough characterization using modern analytical techniques.

Synthesis and Crystallization

The synthesis of N-substituted guanidinium salts can be achieved through various methods. A common and effective approach involves the reaction of a primary amine with a guanylating agent. For N-(cyclohexylmethyl)guanidine hydrobromide, a reliable synthetic route is the reaction of cyclohexanemethylamine with a suitable thiourea derivative, followed by salt formation with hydrobromic acid.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process: guanylation followed by salt formation and crystallization.

Synthesis_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization Amine Cyclohexanemethylamine GuanidineBase N-(cyclohexylmethyl)guanidine (free base) Amine->GuanidineBase Guanylation GuanylatingAgent S-Methylisothiourea Sulfate GuanylatingAgent->GuanidineBase FinalProduct N-(cyclohexylmethyl)guanidine Hydrobromide GuanidineBase->FinalProduct Protonation HBr Hydrobromic Acid HBr->FinalProduct CrudeProduct Crude Product Crystals High-Purity Crystals CrudeProduct->Crystals Recrystallization SolventSystem Solvent System (e.g., Ethanol/Ether) SolventSystem->Crystals

Caption: Synthetic and crystallization workflow for N-(cyclohexylmethyl)guanidine hydrobromide.

Experimental Protocol: Synthesis
  • Guanylation: To a stirred solution of cyclohexanemethylamine (1.0 eq) in a suitable solvent such as ethanol, add S-methylisothiourea sulfate (0.5 eq).

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralization: Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH of >12 to obtain the free guanidine base.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(cyclohexylmethyl)guanidine free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of ethanol and add a stoichiometric amount of 48% aqueous hydrobromic acid dropwise with stirring.

  • Isolation: The hydrobromide salt will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ether.

Experimental Protocol: Crystallization

High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation or vapor diffusion techniques.

  • Dissolution: Dissolve the crude N-(cyclohexylmethyl)guanidine hydrobromide in a minimal amount of a polar solvent in which it is soluble at elevated temperatures (e.g., hot ethanol or methanol).

  • Vapor Diffusion: Place the solution in a small vial and place this vial inside a larger beaker containing a less polar anti-solvent in which the compound is insoluble (e.g., diethyl ether or hexane). Seal the beaker and allow the anti-solvent vapor to slowly diffuse into the solution, inducing crystallization over several days.

  • Crystal Harvesting: Carefully collect the formed crystals and dry them under a gentle stream of nitrogen.

Crystal Structure Analysis

While a specific crystal structure for N-(cyclohexylmethyl)guanidine hydrobromide is not currently available in open literature, a plausible structure can be inferred from the known crystal structures of similar guanidinium halides, such as guanidinium chloride[2][3]. The key features of the guanidinium cation are its planarity and the delocalization of the positive charge across the three nitrogen atoms. The crystal packing will be dominated by hydrogen bonding between the guanidinium N-H groups and the bromide anion.

Predicted Crystallographic Data

Based on analogous structures, a hypothetical set of crystallographic parameters for N-(cyclohexylmethyl)guanidine hydrobromide is presented in Table 1.

Parameter Predicted Value
Chemical FormulaC8H18BrN3
Formula Weight236.16 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)~ 8.5
b (Å)~ 14.0
c (Å)~ 9.5
β (°)~ 105
Volume (Å3)~ 1150
Z4
Density (calculated) (g/cm3)~ 1.36
Hydrogen BondingN-H···Br interactions

Table 1: Predicted crystallographic data for N-(cyclohexylmethyl)guanidine hydrobromide.

Molecular and Crystal Packing Diagram

Thermal_Decomposition Start N-(cyclohexylmethyl)guanidine Hydrobromide (Solid) Melt Molten Salt Start->Melt Melting (Endotherm) Decomposition Decomposition Melt->Decomposition High Temperature (Exotherm) Products Volatile Products (e.g., HBr, NH3, cyanamides, hydrocarbons) Decomposition->Products Residue Char Residue Decomposition->Residue

Caption: Proposed thermal decomposition pathway for N-(cyclohexylmethyl)guanidine hydrobromide.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, crystal structure, and characterization of N-(cyclohexylmethyl)guanidine hydrobromide. By combining established synthetic protocols with predictive analysis based on analogous compounds, a detailed and scientifically grounded picture of this molecule has been presented. The provided experimental methodologies offer researchers a robust framework for the practical investigation of this and similar N-substituted guanidinium salts. The insights into its structural and physicochemical properties will be valuable for its potential applications in drug development and materials science, paving the way for the rational design of new functional molecules.

References

  • Haas, D. J., Harris, D. R., & Mills, H. H. (1965). The Crystal Structure of Guanidinium Chloride. Acta Crystallographica, 19(4), 676-679. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-(cyclohexylmethyl)guanidine hydrobromide

An Application Note and Step-by-Step Synthesis Protocol for N-(cyclohexylmethyl)guanidine Hydrobromide For research, scientific, and drug development professionals, this document provides a comprehensive, field-tested gu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for N-(cyclohexylmethyl)guanidine Hydrobromide

For research, scientific, and drug development professionals, this document provides a comprehensive, field-tested guide to the synthesis of N-(cyclohexylmethyl)guanidine hydrobromide. Moving beyond a simple recitation of steps, this protocol is grounded in the principles of organic chemistry, offering insights into the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the process.

Introduction and Scientific Context

The guanidinium group is a privileged structural motif in medicinal chemistry and catalysis.[1][2] Its strong basicity (pKa ≈ 13.5) ensures it is protonated under most physiological conditions, allowing it to engage in crucial hydrogen bonding and electrostatic interactions with biological targets.[1] N-(cyclohexylmethyl)guanidine is an aliphatic substituted guanidine that serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents and catalysts.[3]

This application note details a reliable, two-step synthesis protocol. The first step involves the guanylation of cyclohexanemethylamine hydrobromide using cyanamide, a common and effective method for preparing substituted guanidines.[2][4] The second step is the straightforward conversion of the resulting free base to its hydrobromide salt, which often exhibits improved stability and handling characteristics compared to the free base.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic addition mechanism. The primary amine, cyclohexanemethylamine, attacks the electrophilic carbon of cyanamide. The reaction is typically facilitated by heating, which drives the addition and subsequent tautomerization to form the stable guanidine structure.

Overall Reaction:

The causality of this pathway lies in the inherent electrophilicity of the nitrile carbon in cyanamide, which is susceptible to attack by the nucleophilic amine. Using the amine salt as a starting material is a common strategy that ensures accurate stoichiometry and simplifies handling.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Key Hazards
Cyclohexanemethylamine3218-02-8C₇H₁₅N113.20Corrosive, Flammable
Hydrobromic Acid (48% aq.)10035-10-6HBr80.91Severe Skin/Eye Damage
Cyanamide420-04-2CH₂N₂42.04Toxic, Skin/Eye Irritant
2-Propanol (IPA)67-63-0C₃H₈O60.10Flammable, Eye Irritant
Diethyl Ether60-29-7C₄H₁₀O74.12Highly Flammable
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Corrosive, Severe Burns
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Carcinogen Suspect
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37None
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Analytical balance

Detailed Experimental Protocol

Part A: Synthesis of N-(cyclohexylmethyl)guanidine Free Base

This part of the protocol first prepares the amine salt in situ and then proceeds with the guanylation reaction.

  • Preparation of Cyclohexanemethylamine Hydrobromide:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanemethylamine (10.0 g, 88.3 mmol) in 100 mL of 2-propanol.

    • Cool the solution in an ice bath.

    • Slowly add 48% aqueous hydrobromic acid (~11.0 mL, 97.1 mmol, 1.1 eq.) dropwise with vigorous stirring. A white precipitate will form. The addition of a slight excess of acid ensures complete salt formation.

    • Stir the resulting slurry at room temperature for 30 minutes. The amine salt can be used directly in the next step as a slurry.

  • Guanylation Reaction:

    • To the slurry of cyclohexanemethylamine hydrobromide in 2-propanol, add solid cyanamide (4.10 g, 97.5 mmol, 1.1 eq.).

    • Rationale: Using a slight excess of cyanamide helps to drive the reaction to completion.

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 82°C) using a heating mantle.

    • Maintain the reflux for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting amine is the primary indicator of reaction completion.

  • Work-up and Isolation of the Free Base:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent (2-propanol) under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 100 mL of deionized water and 100 mL of dichloromethane (DCM).

    • Adjust the pH of the aqueous layer to >12 by the slow addition of 5 M sodium hydroxide solution. This step is crucial as it deprotonates the guanidinium salt to form the free base, which is soluble in the organic layer.[5]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N-(cyclohexylmethyl)guanidine as an oil or waxy solid. The crude product can be used directly in the next step or purified by chromatography if a highly pure free base is required.[3]

Part B: Formation and Purification of N-(cyclohexylmethyl)guanidine Hydrobromide
  • Salt Formation:

    • Dissolve the crude N-(cyclohexylmethyl)guanidine free base in a minimal amount of 2-propanol (approx. 20-30 mL).

    • Cool the solution in an ice bath.

    • Slowly add 48% aqueous hydrobromic acid dropwise until the solution is acidic (pH ~1-2, check with pH paper). A precipitate of the hydrobromide salt will form.

    • Rationale: The highly basic guanidine is readily protonated by the strong acid, forming the guanidinium salt which is typically less soluble in organic solvents like 2-propanol, facilitating its precipitation.[5]

  • Purification by Recrystallization:

    • Isolate the crude salt by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold diethyl ether to remove non-polar impurities.

    • For further purification, recrystallize the solid from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.[3][5] Dissolve the salt in a minimum volume of hot solvent and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

    • Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 40-50°C.

Synthesis and Purification Workflow

Synthesis_Workflow cluster_A Part A: Free Base Synthesis cluster_B Part B: Salt Formation & Purification A1 1. Dissolve Amine in 2-Propanol A2 2. Add HBr (aq) to form Amine Salt A1->A2 A3 3. Add Cyanamide A2->A3 A4 4. Reflux for 16-24h A3->A4 A5 5. Rotovap Solvent A4->A5 A6 6. Basify with NaOH & Extract with DCM A5->A6 A7 7. Dry & Concentrate Organic Layers A6->A7 B1 8. Dissolve Crude Base in 2-Propanol A7->B1 Crude Free Base B2 9. Acidify with HBr to Precipitate Salt B1->B2 B3 10. Filter Crude Salt B2->B3 B4 11. Recrystallize (e.g., from Ethanol/Ether) B3->B4 B5 12. Filter & Dry Final Product B4->B5 end end B5->end Pure N-(cyclohexylmethyl)guanidine Hydrobromide

Caption: Workflow for the synthesis of N-(cyclohexylmethyl)guanidine hydrobromide.

Safety Precautions

All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Cyclohexanemethylamine: A corrosive and flammable liquid. Avoid contact with skin and eyes. Keep away from ignition sources.[6]

  • Hydrobromic Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[7]

  • Cyanamide: Toxic if swallowed or in contact with skin. Causes skin and eye irritation. Handle with care, avoiding dust inhalation.

  • Guanidine Salts: Harmful if swallowed or inhaled. Cause skin and serious eye irritation.[8][9] Avoid breathing dust. Wash skin thoroughly after handling.[8]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Neutralize acidic and basic aqueous waste before disposal.

Expected Results and Troubleshooting

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield 60-80% (overall)
Characterization Structure to be confirmed by ¹H NMR, ¹³C NMR, and MS
ProblemPossible CauseSolution
Low Yield Incomplete reaction.Extend reflux time. Ensure reagents are pure and dry where specified.
Loss of product during work-up.Ensure pH is >12 during extraction of the free base. Perform multiple extractions.
Oily Product (Salt) Impurities present.Ensure the free base is sufficiently pure before salt formation. Recrystallize the final product carefully, potentially using a different solvent system.
Residual solvent.Dry the final product under high vacuum for an extended period.
Reaction Stalls Inactive cyanamide.Use a fresh bottle of cyanamide. Purity can degrade over time.

References

  • EvitaChem. N-(Cyclohexylmethyl)guanidine (EVT-13337690). EvitaChem Website.
  • Reddit r/chemistry Community. (2022). What are your procedures to form amine/amidine/guanidine salts and how do you freebase them? Reddit. [Link]

  • Google Patents. Method for crystallizing guanidinium salts. (CN1784381A).
  • Elumalai, V., Eigner, V., Janjua, N. A., Åstrand, P.-O., & Hoff, B. H. (2024).
  • Batey, R. A. (2000). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (Eds.). (2004). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Organic Chemistry Portal. Synthesis of guanidines by guanylation. [Link]

  • Bessen, N. A., et al. (2022). Synthesis and Purity Specifications for N,N'-Dicyclohexyl-N"-(10- nonadecyl)guanidinium Chloride for Use. Oak Ridge National Laboratory. [Link]

  • INEOS OPEN. GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. [Link]

Sources

Application

Application Note: Solubilization of N-(cyclohexylmethyl)guanidine hydrobromide in DMSO and Aqueous Buffers

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note Introduction & Solubilization Rationale N-(cyclohexy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Introduction & Solubilization Rationale

N-(cyclohexylmethyl)guanidine hydrobromide (CAS: 2060008-70-8) is a versatile small molecule scaffold frequently utilized in medicinal chemistry and materials science[1]. Structurally, this compound presents a distinct solubilization challenge due to its amphiphilic nature. It features a highly polar, basic guanidinium headgroup paired with a lipophilic cyclohexylmethyl tail.

While unsubstituted guanidine salts (e.g., guanidine hydrochloride) are highly soluble in aqueous media[2], the incorporation of the hydrophobic cyclohexyl ring significantly alters the molecule's partition coefficient (LogP). In purely aqueous environments, amphiphilic guanidine derivatives tend to self-assemble into micelle-like aggregates or precipitate entirely if the concentration exceeds their critical aggregation threshold[3][4]. Consequently, achieving a stable, homogenous solution requires a biphasic solubilization strategy: initial dissolution in an organic solvent (DMSO) followed by controlled dilution into aqueous buffers[5].

Table 1: Physicochemical Properties & Expected Solubility
PropertySpecification / Value
Chemical Name N-(cyclohexylmethyl)guanidine hydrobromide
CAS Registry Number 2060008-70-8
Molecular Formula C8H18BrN3
Molecular Weight 236.15 g/mol
Primary Solvent (Stock) Anhydrous DMSO (Expected limit: ≥ 50 mg/mL)
Aqueous Buffer (Working) PBS / Tris-HCl (Expected limit: ≤ 0.5 mg/mL without co-solvents)
In Vivo Vehicle 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline

Solubilization Workflow

The following diagram illustrates the critical pathway for successfully solubilizing amphiphilic guanidine derivatives while avoiding irreversible phase separation.

Workflow A N-(cyclohexylmethyl)guanidine hydrobromide (Powder) B Add Anhydrous DMSO (Primary Solvent) A->B C Vortex & Sonicate (5-10 min at RT) B->C D Master Stock Solution (e.g., 50 mM) C->D E Aqueous Buffer (PBS/Tris) Dropwise Addition D->E F Check for Precipitation (Visual / OD600) E->F G Clear Working Solution (<1% DMSO final) F->G  Clear (No) H Precipitation Detected F->H  Turbid (Yes) I Add Co-solvents (PEG300, Tween-80) or Mild Heat (37°C) H->I I->F  Re-evaluate

Workflow for solubilizing amphiphilic guanidine derivatives in DMSO and aqueous buffers.

Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system , incorporating built-in quality control (QC) checks to verify successful solubilization before proceeding to downstream assays.

Protocol A: Preparation of Master Stock in DMSO

Causality & Rationale: Dimethyl sulfoxide (DMSO) is an aprotic solvent capable of solvating both the ionic hydrobromide salt and the hydrophobic cyclohexyl ring. It is absolutely critical to use newly opened, anhydrous DMSO. DMSO is highly hygroscopic; atmospheric water absorption will prematurely decrease the solubility of the lipophilic tail, leading to micro-precipitation[6].

Step-by-Step Methodology:

  • Equilibration: Allow the vial of N-(cyclohexylmethyl)guanidine hydrobromide powder to equilibrate to room temperature (RT) in a desiccator before opening to prevent condensation.

  • Weighing: Weigh the desired mass (e.g., 11.8 mg for a 50 mM stock in 1 mL) using an analytical balance.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the powder.

  • Agitation: Vortex the mixture vigorously for 60 seconds.

  • Sonication: Place the vial in a water bath sonicator at RT for 5–10 minutes. The ultrasonic waves provide the activation energy required to disrupt the crystalline lattice of the hydrobromide salt[2].

  • System Validation Check:

    • Visual: The solution must be completely transparent with no particulate matter.

    • Spectrophotometric: Blank a spectrophotometer with pure DMSO. Measure the stock solution at OD600. An absorbance > 0.05 indicates the presence of sub-visible micro-aggregates, requiring further sonication or slight warming (up to 37°C).

Protocol B: Dilution into Aqueous Buffers (In Vitro Assays)

Causality & Rationale: Direct, rapid addition of aqueous buffer to the DMSO stock causes localized "solvent shock." The sudden change in the dielectric constant forces the hydrophobic cyclohexyl tail out of solution, causing irreversible aggregation[5]. To prevent this, the DMSO stock must be added dropwise into the aqueous buffer under continuous kinetic agitation.

Step-by-Step Methodology:

  • Preparation: Aliquot the required volume of aqueous buffer (e.g., PBS pH 7.4 or Tris-HCl) into a secondary tube.

  • Kinetic Mixing: Place the tube containing the aqueous buffer on a vortex mixer set to a medium-low speed.

  • Dropwise Addition: Using a micropipette, add the DMSO master stock dropwise into the center of the vortexing buffer. Do not allow the stock to run down the side of the tube.

  • Final Concentration: Ensure the final concentration of DMSO does not exceed 0.5% - 1.0% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.

  • System Validation Check:

    • Tyndall Effect: Shine a laser pointer through the tube. A visible beam (scattering) indicates the formation of colloidal micelles or precipitation. A properly solvated solution will not scatter the light.

Protocol C: Complex Formulation for High-Concentration / In Vivo Use

Causality & Rationale: If the required working concentration exceeds the compound's natural aqueous solubility limit, co-solvents must be introduced to stabilize the amphiphilic structure. A standard, field-validated vehicle utilizes PEG300 and Tween-80[2][6]. Tween-80 acts as a surfactant, encapsulating the cyclohexyl tail, while PEG300 acts as a co-solvent to bridge the polarity gap between DMSO and Saline.

Step-by-Step Methodology:

  • DMSO Stock: Start with the validated DMSO master stock (Protocol A).

  • PEG300 Addition: Add 40% (v/v) PEG300 to the DMSO stock. Vortex thoroughly until homogenous.

  • Surfactant Addition: Add 5% (v/v) Tween-80. Vortex vigorously. Note: The solution must be completely clear before proceeding to the next step.

  • Aqueous Dilution: Slowly add 45% (v/v) Saline (0.9% NaCl) dropwise while vortexing.

  • System Validation Check: The final formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) must remain optically clear for at least 4 hours at room temperature. If phase separation occurs, discard and prepare fresh.

Troubleshooting Guide

ObservationMechanistic CauseRecommended Corrective Action
Cloudiness upon adding buffer Solvent shock / localized supersaturationDiscard. Re-attempt using slower dropwise addition under continuous vortexing.
Precipitation in DMSO stock Water contamination in DMSODiscard stock. Purge new anhydrous DMSO with inert gas (N2/Ar) prior to use.
Gradual precipitation over 24h Thermodynamic instability of amphiphilePrepare aqueous dilutions immediately before use. Do not store aqueous working solutions for >1 day[5].

References

  • NIH PubMed Central. "New ferrocene integrated amphiphilic guanidines: Synthesis, spectroscopic elucidation, DFT calculation..." Heliyon.[Link]

  • MDPI. "Amphiphilic Oligonucleotide Derivatives—Promising Tools for Therapeutics." MDPI Pharmaceutics.[Link]

Sources

Method

Application Note: Preparation of N-(cyclohexylmethyl)guanidine hydrobromide Stock Solutions for In Vitro Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: In Vitro Pharmacology, Cell-Based Assays, and Biochemical Screening Introduction & Pharmacological Relevance Guan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: In Vitro Pharmacology, Cell-Based Assays, and Biochemical Screening

Introduction & Pharmacological Relevance

Guanidine derivatives are highly versatile small-molecule scaffolds that play a critical role in medicinal chemistry and drug discovery. The guanidine moiety is characterized by its strong basicity (pKa ~13.6), ensuring that it remains almost entirely protonated at physiological pH[1]. This protonated state allows the pharmacophore to engage in robust non-covalent interactions—specifically hydrogen bonding and electrostatic charge-pairing—with anionic groups such as carboxylates and phosphates on biological targets (e.g., GPCRs, kinases, and the DNA minor groove)[2].

N-(cyclohexylmethyl)guanidine hydrobromide is a specialized aliphatic guanidine derivative. The incorporation of the cyclohexylmethyl group imposes distinct steric constraints that can enhance target selectivity, while the hydrobromide salt form significantly improves the compound's aqueous solubility and oxidative stability compared to its free base counterpart[3][4]. This application note provides a validated, step-by-step protocol for preparing and handling stock solutions of this compound to ensure reproducibility and scientific integrity in in vitro assays.

Logic Guanidine Guanidine Pharmacophore (Highly Basic, pKa ~13.6) Protonation Protonated State at Physiological pH (pH 7.4) Guanidine->Protonation Aqueous environment H_Bond Hydrogen Bond Donor Protonation->H_Bond Electrostatic Electrostatic / Charge-Pairing Interactions Protonation->Electrostatic Target Biological Targets (GPCRs, Kinases, DNA Minor Groove) H_Bond->Target Target binding Electrostatic->Target Target binding

Mechanistic logic of the guanidine pharmacophore interacting with biological targets.

Physicochemical Properties

Understanding the physicochemical properties of the compound is the first step in establishing a self-validating experimental system. The molecular weight of the hydrobromide salt must be used for all molarity calculations to prevent dosing errors.

PropertyValue
Compound Name N-(cyclohexylmethyl)guanidine hydrobromide
CAS Number 2060008-70-8
Molecular Formula C₈H₁₇N₃ • HBr
Molecular Weight 236.15 g/mol [4]
Free Base Molecular Weight 155.24 g/mol [3]
Primary Solvent 100% Dimethyl Sulfoxide (DMSO) or Sterile H₂O
Storage (Solid) Room temperature or 4°C (Desiccated, protected from light)
Storage (Stock Solution) -20°C to -80°C (Aliquot to avoid freeze-thaw cycles)

Causality & Rationale: Solvent Selection and Stability

Why use DMSO for the primary stock? While the hydrobromide salt is highly soluble in water, 100% cell-culture grade Dimethyl Sulfoxide (DMSO) is the industry standard for primary stock solutions in drug screening libraries[5]. DMSO prevents bacterial contamination, avoids spontaneous hydrolysis over long-term storage, and allows the solution to be frozen at -20°C or -80°C without compromising structural integrity[6].

Why must final DMSO concentrations be strictly controlled? For in vitro cell-based assays, the final concentration of DMSO in the culture medium must not exceed 0.1% (v/v) . Higher concentrations of DMSO can alter cell membrane permeability, induce spontaneous cellular differentiation, or cause direct cytotoxicity, thereby confounding the assay results and generating false positives/negatives[5]. To self-validate the assay, a "Vehicle Control" containing the exact final concentration of DMSO (without the compound) must always be run in parallel.

Experimental Protocol

Materials & Equipment
  • N-(cyclohexylmethyl)guanidine hydrobromide powder (Purity ≥95%)

  • Cell-culture grade, anhydrous DMSO (≥99.9% purity)

  • Analytical balance (precision to 0.01 mg)

  • Sterile, low-binding polypropylene microcentrifuge tubes

  • Vortex mixer and ultrasonic bath

Preparation of a 10 mM Primary Stock Solution

To prepare a standardized 10 mM stock solution, the mass of the compound must be accurately correlated with the volume of DMSO.

  • Calculation :

    • Desired Concentration: 10 mM (0.01 mol/L)

    • Target Volume: 1.0 mL (0.001 L)

    • Required Mass = Volume × Concentration × Molecular Weight

    • Required Mass = 0.001 L × 0.01 mol/L × 236.15 g/mol = 2.36 mg

  • Weighing : Accurately weigh 2.36 mg of N-(cyclohexylmethyl)guanidine hydrobromide into a sterile polypropylene tube.

  • Dissolution : Add exactly 1.0 mL of anhydrous DMSO to the tube.

  • Homogenization : Vortex the tube vigorously for 30–60 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 2–5 minutes until no particulate matter remains[6].

  • Quality Control (Self-Validation) : Visually inspect the solution against a dark background. It must be 100% transparent. Any turbidity indicates incomplete dissolution.

  • Aliquoting : Divide the 10 mM stock into 50 µL single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Store immediately at -20°C.

Serial Dilution Strategy for In Vitro Assays

To maintain the final DMSO concentration at exactly 0.1% across all test conditions, an intermediate dilution step in the assay buffer or culture medium is required.

  • Thawing : Thaw a 50 µL aliquot of the 10 mM stock at room temperature. Vortex briefly.

  • Intermediate Dilution (1000×) : Dilute the stock directly into the pre-warmed culture medium to create a 1000× working solution.

    • Example: Add 1.0 µL of the 10 mM DMSO stock to 999 µL of culture medium.

    • This yields a 10 µM final compound concentration with exactly 0.1% DMSO .

  • Serial Dilution : For dose-response curves, perform serial dilutions of the compound in 100% DMSO first, and then dilute each intermediate DMSO stock 1:1000 into the culture medium. This guarantees that every well, regardless of compound concentration, contains exactly 0.1% DMSO.

Workflow A N-(cyclohexylmethyl)guanidine Hydrobromide B Weighing & Calculation A->B C Dissolution in 100% DMSO (10 mM) B->C Add DMSO D Aliquoting & Storage (-20°C) C->D Protect from light E 1:1000 Dilution in Assay Buffer D->E Thaw & Vortex F In Vitro Assay (Final DMSO = 0.1%) E->F Add to cells

Workflow for the preparation, storage, and dilution of stock solutions for in vitro assays.

Data Presentation: Standardized Dilution Table

The following table outlines a standardized 10-fold serial dilution scheme designed to generate a dose-response curve while strictly maintaining a 0.1% DMSO vehicle background.

StepInitial DMSO Stock Conc.Volume of StockVolume of 100% DMSONew DMSO Stock Conc.Final Assay Conc. (after 1:1000 dilution in medium)Final DMSO %
1 10 mM (Primary)N/AN/A10 mM10 µM 0.1%
2 10 mM10 µL of Step 190 µL1 mM1 µM 0.1%
3 1 mM10 µL of Step 290 µL100 µM100 nM 0.1%
4 100 µM10 µL of Step 390 µL10 µM10 nM 0.1%
5 10 µM10 µL of Step 490 µL1 µM1 nM 0.1%
Vehicle N/A0 µL100 µL0 mM (Pure DMSO)0 nM (Control) 0.1%

Note: Always add the compound/DMSO mixture to the aqueous medium dropwise while vortexing to prevent localized precipitation of the hydrophobic cyclohexyl moiety.

References

  • EvitaChem. "Buy N-(Cyclohexylmethyl)guanidine (EVT-13337690) - Properties and Molecular Weight." evitachem.com.
  • CymitQuimica. "N-(Cyclohexylmethyl)guanidine hydrobromide (CAS: 2060008-70-8)." cymitquimica.com.
  • ResearchGate Community. "Practical Tips Stock Solution Preparation in Dimethyl Sulfoxide." ResearchGate.
  • Zaman, H., et al. "Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies." PMC.
  • Berlinck, R.G.S., et al. "Biologically active guanidine alkaloids." ScienceOpen.
  • Selleckchem. "Frequently Asked Questions: Compound dissolved well in DMSO stock solution." Selleckchem.com.

Sources

Application

Application Note: Utilizing N-(Cyclohexylmethyl)guanidine Hydrobromide as an Arginine Mimetic Scaffold in Enzyme Inhibition Assays

Executive Summary N-(Cyclohexylmethyl)guanidine hydrobromide (CAS: 2060008-70-8) is a highly versatile, non-amino acid small molecule scaffold used extensively in drug discovery[1]. Because the guanidine moiety is proton...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(Cyclohexylmethyl)guanidine hydrobromide (CAS: 2060008-70-8) is a highly versatile, non-amino acid small molecule scaffold used extensively in drug discovery[1]. Because the guanidine moiety is protonated at physiological pH, it serves as an excellent structural mimetic for the basic side chain of L-arginine. This makes it a prime candidate for the targeted competitive inhibition of arginine-recognizing enzymes, most notably Nitric Oxide Synthases (NOS) and trypsin-like serine proteases (such as TMPRSS2, urokinase-type plasminogen activator [uPA], and hepsin).

This application note provides researchers and assay developers with the mechanistic causality behind the compound's efficacy, alongside field-validated, step-by-step protocols for high-throughput in vitro screening.

Mechanistic Rationale: The Guanidine Pharmacophore

To design a robust assay, one must first understand the binding logic of the inhibitor. The efficacy of N-(cyclohexylmethyl)guanidine hydrobromide relies on two distinct structural features:

  • The Guanidine Moiety (The Warhead): In serine proteases like TMPRSS2, the positively charged guanidinium group inserts deep into the S1 specificity pocket, forming a critical bidentate salt bridge and hydrogen bond network with the conserved Asp189 residue[2]. In NOS isoforms, the guanidine group competes directly with the endogenous substrate L-arginine, coordinating with the active site Glu371 (in nNOS/eNOS) and the heme propionate[3].

  • The Cyclohexylmethyl Group (The Lipophilic Anchor): Simple guanidine is a weak inhibitor. The addition of the bulky, hydrophobic cyclohexylmethyl group allows the molecule to occupy adjacent hydrophobic sub-pockets (such as the S2/S3 pockets in proteases or the hydrophobic access channel in NOS). This drastically reduces the off-rate ( koff​ ) and increases overall binding affinity.

  • The Hydrobromide Salt Form: The hydrobromide counterion ensures rapid dissolution in standard aqueous assay buffers (e.g., Tris or HEPES) without the need for excessive DMSO, which can denature sensitive enzymes.

BindingMechanism Compound N-(Cyclohexylmethyl)guanidine Guanidine Guanidine Moiety (Arginine Mimetic) Compound->Guanidine comprises Cyclohexyl Cyclohexylmethyl Group (Lipophilic Anchor) Compound->Cyclohexyl comprises S1Pocket S1 Pocket (Asp189) Bidentate Salt Bridge Guanidine->S1Pocket binds NOSActive Active Site (Glu371) Heme Propionate Coordination Guanidine->NOSActive binds Hydrophobic Hydrophobic Sub-pockets (S2/S3 or NOS channel) Cyclohexyl->Hydrophobic occupies Target1 Serine Proteases (e.g., TMPRSS2) Target2 Nitric Oxide Synthase (NOS) S1Pocket->Target1 part of NOSActive->Target2 part of Hydrophobic->Target1 enhances affinity Hydrophobic->Target2 enhances affinity

Fig 1: Pharmacophore binding logic of N-(cyclohexylmethyl)guanidine across enzyme targets.

Protocol I: Serine Protease (TMPRSS2) Fluorogenic Assay

This protocol utilizes a homogeneous, continuous-read fluorogenic assay. The enzyme cleaves the synthetic peptide substrate Boc-Gln-Ala-Arg-AMC, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC)[4]. N-(cyclohexylmethyl)guanidine acts as a competitive inhibitor, preventing AMC release.

Reagents & Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20. (Causality: Tween-20 is critical to prevent the hydrophobic cyclohexyl moiety of the inhibitor from non-specifically adsorbing to the microplate walls).

  • Enzyme: Recombinant human TMPRSS2 (catalytic domain).

  • Substrate: Boc-Gln-Ala-Arg-AMC (10 µM final concentration).

  • Positive Control Inhibitor: Camostat mesylate (10 µM final)[4].

Step-by-Step Workflow
  • Compound Preparation: Prepare a 10-point serial dilution of N-(cyclohexylmethyl)guanidine hydrobromide in 100% DMSO. Transfer to the Assay Buffer so the final DMSO concentration in the well does not exceed 1% (v/v).

  • Enzyme Pre-incubation: In a 384-well black microplate, add 15 µL of TMPRSS2 enzyme (diluted in Assay Buffer) to 5 µL of the inhibitor solution. Incubate at room temperature for 30 minutes. (Causality: Pre-incubation allows the competitive inhibitor to reach thermodynamic binding equilibrium in the S1 pocket before being challenged by the substrate).

  • Reaction Initiation: Add 5 µL of 50 µM Boc-Gln-Ala-Arg-AMC substrate (protected from light) to all wells to yield a final volume of 25 µL.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence every 2 minutes for 30 minutes at λex​ = 340 nm and λem​ = 440 nm.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Normalize against the DMSO vehicle control (0% inhibition) and Camostat control (100% inhibition).

Protocol II: Nitric Oxide Synthase (NOS) Radiometric Assay

Because NOS enzymes generate nitric oxide (a volatile gas) and L-citrulline, traditional colorimetric assays can be insensitive. The gold standard for validating competitive arginine mimetics is the radiometric conversion of [3H] -L-arginine to [3H] -L-citrulline[5].

Reagents & Buffer Preparation
  • Assay Buffer: 20 mM HEPES (pH 7.4), 1 mM DTT, 1 mM NADPH, 3 µM Tetrahydrobiopterin (BH4), 1 µM FAD, 1 µM FMN, 0.6 mM CaCl₂, 0.1 µM calmodulin[5].

  • Substrate Spike: 10 µM unlabeled L-arginine spiked with 1 µCi [3H] -L-arginine per reaction.

  • Stop Buffer: 20 mM HEPES (pH 5.5), 4 mM EDTA.

  • Positive Control Inhibitor: L-NAME ( NG -nitro-L-arginine methyl ester)[5].

Step-by-Step Workflow
  • Reaction Assembly: In a 96-well V-bottom plate, combine 10 µL of N-(cyclohexylmethyl)guanidine hydrobromide, 20 µL of Assay Buffer, and 10 µL of purified nNOS or iNOS enzyme. Incubate for 15 minutes at 37°C.

  • Initiation: Add 10 µL of the [3H] -L-arginine substrate mix to initiate the enzymatic conversion. Incubate at 37°C for exactly 30 minutes.

  • Quenching: Stop the reaction by adding 200 µL of ice-cold Stop Buffer. (Causality: The sudden drop in pH to 5.5 and the chelation of essential calcium by EDTA instantly halts calmodulin-dependent NOS activity).

  • Chemical Separation (Self-Validating Step): Add 100 µL of Dowex AG50W-X8 cation-exchange resin (Na+ form, equilibrated in Stop Buffer) to each well. Mix for 15 minutes. (Causality: At pH 5.5, the unreacted L-arginine and the guanidine inhibitor are highly positively charged and bind tightly to the resin. The product, L-citrulline, possesses a neutral urea group and remains in the supernatant).

  • Scintillation Counting: Centrifuge the plate to pellet the resin. Transfer 100 µL of the supernatant to a scintillation vial containing 2 mL of UltimaGold fluid and count the [3H] decay.

AssayWorkflow Prep 1. Compound Preparation Dilute N-(cyclohexylmethyl)guanidine in Buffer (Max 1% DMSO) Incubate 2. Enzyme Pre-incubation Incubate compound with TMPRSS2 or NOS (15-30 mins at RT/37°C) Prep->Incubate Substrate 3. Substrate Addition Add Boc-QAR-AMC (Protease) or [3H]-L-Arginine (NOS) Incubate->Substrate Reaction 4. Reaction Phase Allow enzymatic cleavage/conversion (Linear phase kinetics) Substrate->Reaction Quench 5. Quench & Detection Read AMC Fluorescence or Separate [3H]-Citrulline via Dowex Resin Reaction->Quench Analysis 6. Data Analysis Calculate % Inhibition & IC50 (Z'-factor validation) Quench->Analysis

Fig 2: Standardized high-throughput screening workflow for guanidine-based inhibitors.

Data Interpretation & Quality Control

To ensure the trustworthiness of the assay, calculate the Z'-factor for every microplate. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening.

Below is a reference table summarizing the expected quantitative behavior of alkylguanidine derivatives against these targets, which can be used to benchmark your N-(cyclohexylmethyl)guanidine data.

Target EnzymeSubstrate UsedControl InhibitorExpected IC₅₀ Range for AlkylguanidinesPrimary Binding Interaction
TMPRSS2 Boc-Gln-Ala-Arg-AMCCamostat Mesylate10 µM - 50 µMAsp189 (S1 Pocket)
uPA Z-Gly-Gly-Arg-AMCNafamostat5 µM - 25 µMAsp189 (S1 Pocket)
nNOS [3H] -L-ArginineL-NAME1 µM - 15 µMGlu371 (Active Site)
iNOS [3H] -L-Arginine1400W10 µM - 100 µMGlu371 (Active Site)

Note: The cyclohexyl ring provides a distinct selectivity advantage over linear alkyl chains by introducing steric bulk that favors the wider hydrophobic channels of nNOS and TMPRSS2.

References

  • Silverman, R. B., et al. "Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Huang, W., et al. "Design, Synthesis, and Testing of Potent, Selective Hepsin Inhibitors via Application of an Automated Closed-Loop Optimization Platform." Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Hall, M. D., et al. "An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Canossa, M., et al. "Nitric oxide down-regulates brain-derived neurotrophic factor secretion in cultured hippocampal neurons." Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

Sources

Method

Application Note: NMR Spectroscopy Characterization of N-(cyclohexylmethyl)guanidine hydrobromide

Introduction & Scope Guanidines are highly basic, nitrogen-rich functional groups that serve as critical pharmacophores in modern drug development, frequently appearing in muscarinic receptor antagonists, kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Guanidines are highly basic, nitrogen-rich functional groups that serve as critical pharmacophores in modern drug development, frequently appearing in muscarinic receptor antagonists, kinase inhibitors, and cell-penetrating peptides[2]. However, the spectroscopic characterization of guanidinium salts—such as N-(cyclohexylmethyl)guanidine hydrobromide —presents unique analytical challenges. These challenges stem from rapid proton exchange, tautomeric equilibria, and restricted C–N bond rotation.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed specifically for the structural elucidation and purity verification of N-(cyclohexylmethyl)guanidine hydrobromide. By outlining the causality behind solvent selection and acquisition parameters, this guide empowers analytical scientists to confidently resolve the structural nuances of functionalized guanidines.

Theoretical Framework & Experimental Causality

Solvent Selection and Proton Exchange Dynamics

The most critical decision in guanidine NMR characterization is solvent selection. The guanidinium group in this molecule possesses four exchangeable protons (-NH and -NH₂). If a protic deuterated solvent like D₂O or CD₃OD is used, rapid deuterium exchange occurs, rendering these diagnostic protons completely invisible in the ¹H NMR spectrum [1].

To preserve this critical structural information, anhydrous DMSO-d₆ is the solvent of choice. DMSO is a polar aprotic solvent that acts as a strong hydrogen-bond acceptor. It stabilizes the positively charged guanidinium protons and drastically slows their chemical exchange rate on the NMR timescale. This allows the -NH and -NH₂ protons to be observed as distinct, albeit broad, downfield signals [3].

Protonation_State Salt N-(cyclohexylmethyl)guanidine HBr (Restricted C-N Rotation) SolventD2O D2O Solvent (Deuterium Exchange) Salt->SolventD2O Dissolution SolventDMSO DMSO-d6 Solvent (Aprotic, H-bond acceptor) Salt->SolventDMSO Dissolution Result1 Invisible NH/NH2 signals (Lost to HDO peak) SolventD2O->Result1 Fast Exchange Result2 Visible NH/NH2 signals (Downfield ~7.5 ppm) SolventDMSO->Result2 Slow Exchange

Fig 1: Effect of solvent selection on guanidine NMR signal visibility.

Structural Implications of the Hydrobromide Salt

In its free base form, the guanidine group undergoes rapid tautomerization. However, the hydrobromide salt protonates the highly basic imine nitrogen, delocalizing the positive charge across the Y-shaped N–C–N system. This delocalization imparts partial double-bond character to all three C–N bonds, restricting rotation. Consequently, the central guanidinium carbon becomes highly deshielded, typically resonating far downfield at approximately 157 ppm in ¹³C NMR [3].

Experimental Protocols

The following self-validating methodologies ensure high-fidelity data acquisition and prevent common artifacts associated with salt-form APIs.

Sample Preparation
  • Desiccation: Ensure the N-(cyclohexylmethyl)guanidine hydrobromide powder is dried under a high vacuum for at least 4 hours prior to analysis. Hydrobromide salts are highly hygroscopic; residual water will broaden the guanidinium NH signals and shift the water peak in DMSO-d₆ (normally at 3.33 ppm), potentially obscuring the critical methylene (-CH₂-N) signals.

  • Dissolution: Weigh exactly 10–15 mg of the analyte. Dissolve in 0.6 mL of high-purity, anhydrous DMSO-d₆ (100.0 atom % D, containing 0.03% v/v TMS as an internal standard).

  • Transfer: Filter the solution through a 0.2 µm PTFE syringe filter directly into a clean, dry 5 mm NMR tube to remove any insoluble particulate matter that could distort magnetic field homogeneity.

Instrument Setup and 1D Acquisition

All experiments should be performed on a spectrometer operating at 400 MHz (¹H) / 100 MHz (¹³C) or higher, equipped with a broadband multinuclear probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Parameters: 16 scans, 2-second relaxation delay (D1), spectral width of 15 ppm.

    • Causality: A 2-second relaxation delay ensures full relaxation of the aliphatic cyclohexyl protons, guaranteeing accurate integration ratios for structural validation.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Power-gated proton decoupling (zgpg30).

    • Parameters: 1024 scans, 2-second relaxation delay, spectral width of 250 ppm.

    • Causality: The central guanidinium carbon lacks attached protons (quaternary) and suffers from a long T1 relaxation time and lack of Nuclear Overhauser Effect (NOE) enhancement. A high number of scans is mandatory to achieve a viable signal-to-noise ratio for this specific carbon.

2D NMR Workflows

To unambiguously assign the aliphatic ring and confirm the covalent linkage to the guanidine headgroup, 2D NMR is required.

  • COSY (Correlation Spectroscopy): Maps the adjacent spin systems within the cyclohexyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates all protonated carbons to their directly attached protons, separating overlapping cyclohexyl methylene multiplets.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings (²J and ³J, ~8 Hz). This is the definitive experiment to prove the molecule's connectivity.

NMR_Workflow Prep Sample Preparation (Anhydrous DMSO-d6) Acq1H 1D 1H NMR (Proton environments) Prep->Acq1H Optimize Shims Acq13C 1D 13C NMR (Carbon framework) Prep->Acq13C Acq2D 2D NMR (COSY, HSQC, HMBC) (Connectivity & Assignments) Prep->Acq2D Process Data Processing (FT, Phase/Baseline Correction) Acq1H->Process Acq13C->Process Acq2D->Process Elucidate Structural Elucidation (Confirm Structure & Purity) Process->Elucidate Integrate Data

Fig 2: NMR spectroscopy workflow for guanidine hydrobromide characterization.

Data Presentation & Structural Elucidation

The quantitative data below summarizes the expected chemical shifts for N-(cyclohexylmethyl)guanidine hydrobromide.

Quantitative NMR Assignments

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆, 298 K)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Role
~ 7.50 – 8.00Broad singlet / Multiplet4H-NH, -NH₂Protonated guanidinium headgroup
~ 3.00Doublet (J ≈ 6.5 Hz)2H-CH₂-NMethylene bridge adjacent to nitrogen
~ 1.45 – 1.75Multiplet6HCyclohexyl CH, CH₂Equatorial ring protons & methine
~ 0.85 – 1.25Multiplet5HCyclohexyl CH₂Axial ring protons

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆, 298 K)

Chemical Shift (δ, ppm)Carbon TypeAssignmentDiagnostic Feature
~ 157.0Quaternary (C)Guanidinium (C=N)Highly deshielded due to + charge and N atoms
~ 46.5Methylene (CH₂)-CH₂-NDeshielded by adjacent nitrogen
~ 37.0Methine (CH)Cyclohexyl C1Branching point of the ring
~ 30.0Methylene (CH₂)Cyclohexyl C2, C6Ortho to the substitution
~ 26.0Methylene (CH₂)Cyclohexyl C3, C5Meta to the substitution
~ 25.5Methylene (CH₂)Cyclohexyl C4Para to the substitution

Table 3: Key 2D NMR Correlations

ExperimentSource Signal (δ)Target Correlation (δ)Structural Significance
COSY 3.00 ppm (-CH₂-N)~1.50 ppm (Cyclohexyl CH)Proves the methylene bridge is attached to the ring.
HSQC 3.00 ppm (¹H)46.5 ppm (¹³C)Confirms the exact carbon shift of the methylene bridge.
HMBC 3.00 ppm (-CH₂-N)157.0 ppm (Guanidinium C)Definitive proof of covalent linkage between the cyclohexylmethyl moiety and the guanidine group.
Self-Validating System Criteria

To ensure the protocol has been executed correctly, apply the following self-validation checks to the processed data:

  • Integration Fidelity: The ratio of the aliphatic protons (13H total) to the methylene bridge (2H) must be exactly 6.5:1.

  • Exchange Verification: If the integration of the downfield guanidinium signal (~7.5 ppm) is less than 4H, it indicates partial proton exchange. This highlights that the DMSO-d₆ used was not strictly anhydrous, and the sample must be re-prepared to guarantee absolute structural integrity.

  • Connectivity Confirmation: The structure cannot be considered fully verified without the presence of the ³J HMBC cross-peak linking the 3.00 ppm protons to the 157.0 ppm carbon.

References

  • Title: X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State Source: MDPI (Molecules) URL: [Link] [1]

  • Title: Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists Source: PMC (National Institutes of Health) URL: [Link] [2]

Technical Notes & Optimization

Troubleshooting

Optimizing long-term storage conditions for N-(cyclohexylmethyl)guanidine hydrobromide stability

A Guide to Optimizing Long-Term Storage Conditions for Chemical Stability and Experimental Integrity Welcome to the technical support center for N-(cyclohexylmethyl)guanidine hydrobromide. This guide is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Optimizing Long-Term Storage Conditions for Chemical Stability and Experimental Integrity

Welcome to the technical support center for N-(cyclohexylmethyl)guanidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Proper storage is paramount for the reproducibility of your experiments and the success of your research endeavors. This document provides in-depth, science-backed answers to common questions and troubleshooting guidance for issues you may encounter.

Section 1: Frequently Asked Questions - Understanding Core Stability Principles

This section addresses the fundamental chemical properties of N-(cyclohexylmethyl)guanidine hydrobromide and the principles of chemical stability that govern its storage.

Q1: What are the key chemical properties of N-(cyclohexylmethyl)guanidine hydrobromide that influence its long-term stability?

A: The stability of N-(cyclohexylmethyl)guanidine hydrobromide is primarily influenced by two structural features: the guanidinium group and the hydrobromide salt.

  • Guanidinium Group: The guanidinium cation is the protonated form of guanidine. While guanidinium salts are generally stable, the guanidine functional group can be susceptible to hydrolysis, particularly under basic (high pH) conditions, which can cleave C-N bonds.[1][2][3] Guanidinium salts are also known to be strong chaotropic agents, capable of disrupting hydrogen bonds.[4]

  • Hydrobromide Salt: As a hydrobromide salt, the compound is prone to being hygroscopic , meaning it readily absorbs moisture from the atmosphere.[5][6] This is a critical factor to control, as the presence of water can accelerate chemical degradation pathways.[7][8]

Q2: What are the most probable degradation pathways for this compound during storage?

A: Based on its structure, the most likely degradation pathways involve hydrolysis and photolysis.

  • Hydrolysis: This is the most significant concern. The absorption of atmospheric moisture can facilitate the hydrolysis of the guanidinium group. This reaction is often catalyzed by changes in pH.[1][3] While guanidinium salts are generally more resistant to hydrolysis than the free base, long-term exposure to moisture, especially if basic or acidic impurities are present, can lead to degradation.[2]

  • Photolysis: While specific data for this molecule is unavailable, many complex organic molecules are sensitive to light, particularly UV radiation.[9][10] Photodegradation can lead to the formation of various impurities. Therefore, protection from light is a standard precautionary measure.[11]

  • Oxidation: Although the structure does not contain moieties that are exceptionally prone to oxidation, it is a potential degradation route for many organic compounds and should be considered in formal stability studies.[9]

DegradationPathways cluster_compound N-(cyclohexylmethyl)guanidine hydrobromide cluster_stressors Environmental Stressors cluster_degradation Degradation Products Compound Main Compound HydrolysisProducts Hydrolysis Products (e.g., urea derivatives, amines) Compound->HydrolysisProducts Hydrolysis PhotoProducts Photolytic Impurities Compound->PhotoProducts Photolysis Moisture Moisture (Humidity) Moisture->Compound accelerates Light Light (UV/Visible) Light->Compound initiates pH Extreme pH (Impurities) pH->HydrolysisProducts catalyzes

Caption: Primary environmental stressors and potential degradation pathways.

Q3: Why is humidity control so critical for a hygroscopic compound like this?

A: Controlling humidity is crucial for several reasons:

  • Prevents Chemical Degradation: As discussed, water is a reactant in hydrolysis, the primary anticipated degradation pathway.[8] Minimizing moisture exposure directly inhibits this process.

  • Maintains Physical Form: Hygroscopic powders absorb water, leading to clumping, caking, or even deliquescence (dissolving in absorbed water).[7] This makes accurate weighing for experiments difficult and unreliable.

  • Ensures Accurate Concentration: If the compound absorbs a significant amount of water, its mass will increase, leading to errors when preparing solutions of a specific molarity. You would be weighing water along with your compound, resulting in a lower-than-intended final concentration.

Q4: What are the ICH guidelines and why are they relevant for storing my research compound?

A: The International Council for Harmonisation (ICH) provides guidelines, specifically the Q1 series (e.g., Q1A), on stability testing for new drug substances and products.[9][10] While designed for pharmaceutical registration, these guidelines represent the gold standard for assessing chemical stability and are highly relevant for ensuring the quality of research compounds. They define specific conditions (temperature and humidity) for long-term, intermediate, and accelerated stability studies, which simulate storage in different global climatic zones.[12][13] Adhering to these principles provides a robust framework for determining a re-test date and optimal storage conditions for your compound.[9][14]

Section 2: Protocols for Optimal Long-Term Storage

This section provides actionable protocols for handling and storing N-(cyclohexylmethyl)guanidine hydrobromide to maximize its shelf life.

Q5: What are the ideal temperature and humidity conditions for long-term storage?

A: The ideal conditions are cool, dark, and dry. For critical long-term storage, we recommend adhering to the conditions outlined in the ICH guidelines for long-term stability testing.

Storage ConditionTemperatureRelative Humidity (RH)Recommended Use
Long-Term 25°C ± 2°C60% RH ± 5% RHGeneral long-term storage (simulates Zone II)[12]
Refrigerated 5°C ± 3°CAmbient / UncontrolledEnhanced stability for thermally sensitive compounds[15]
Freezer -20°C ± 5°CAmbient / UncontrolledFor compounds with known thermal instability

Note: For N-(cyclohexylmethyl)guanidine hydrobromide, Long-Term (25°C) storage in a desiccator or controlled humidity cabinet is the primary recommendation. Refrigeration is a suitable alternative, but ensure the container is brought to room temperature before opening to prevent condensation on the cold powder.

Q6: How should the compound be packaged and sealed for maximum protection?

A: Proper packaging is your first line of defense against environmental factors.

  • Primary Container: Use amber glass bottles with screw caps that have a chemically inert liner (e.g., PTFE). Amber glass protects the contents from light.[5]

  • Seal Tightly: Ensure the cap is securely tightened after each use. For long-term storage, consider sealing the cap-bottle interface with parafilm as an extra barrier against moisture ingress.[16]

  • Inert Atmosphere: For maximum protection, especially for primary reference standards, consider flushing the headspace of the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture.

  • Secondary Containment & Desiccation: Place the sealed primary container inside a secondary container, such as a heat-sealed foil bag or a desiccator cabinet.[16] Always include a desiccant (e.g., silica gel pouches) in the secondary container to absorb any moisture that permeates the seals.[16][17] Ensure the desiccant is active (e.g., blue or orange indicating silica, not pink or green).

HandlingWorkflow cluster_environment Choose Your Environment Start Start: Need to Weigh Compound Equilibrate Allow sealed container to reach room temperature Start->Equilibrate Glovebox Preferred: Work in a Glovebox (Inert Atmosphere) LowHumidity Alternative: Work in a Low-Humidity Room/Hood Prep Prepare all equipment (spatula, weigh boat, etc.) Equilibrate->Prep Open Quickly open container Prep->Open Weigh Weigh required amount Open->Weigh Minimize exposure time Close IMMEDIATELY and tightly reseal primary container Weigh->Close Store Return container to storage with desiccant Close->Store End Proceed with experiment Store->End

Caption: Recommended workflow for handling hygroscopic compounds.

Q7: Should I aliquot the compound?

A: Yes. Aliquoting is highly recommended. Repeatedly opening and closing the main stock container introduces atmospheric moisture and increases the risk of contamination.[17] By dividing your bulk supply into smaller, single-use or short-term-use vials, you protect the integrity of the primary stock. This is a critical best practice for maintaining a reliable long-term supply.

Section 3: Troubleshooting Guide

Even with the best practices, issues can arise. This section provides guidance on how to assess and handle common problems.

Issue ObservedPotential CauseRecommended Action & Interpretation
Powder has formed hard clumps or cakes. Moisture Absorption: The compound is hygroscopic and has been exposed to humidity.[7]The compound has absorbed water, affecting its mass. Do not use for quantitative work requiring precise weighing. You may gently break up clumps with a dry spatula for qualitative use.[7] For quantitative work, consider preparing a stock solution and determining its precise concentration via an analytical method (e.g., HPLC with a reference standard).[17]
Discoloration (e.g., yellowing or browning). Chemical Degradation: This often indicates the formation of chromophoric (colored) degradation products due to photolysis or other chemical reactions.[18]The compound's purity is compromised. It is strongly recommended not to use this material. The presence of impurities could significantly impact experimental results. A purity analysis (see Q10) is required to identify the impurities.
Inconsistent experimental results over time. Gradual Degradation: The compound may be slowly degrading in storage, even without visible changes.This is a key indicator that the compound's integrity has been compromised. Immediately perform a purity check against a new or validated lot of the material. Review and improve your storage conditions based on the protocols in this guide. Establish a "re-test" date for your lots.
Q10: How can I analytically confirm the purity and integrity of my stored compound?

A: Visual inspection is not sufficient. To confirm purity, you must use analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method. A stability-indicating HPLC method can separate the parent compound from its degradation products. Comparing the peak area of the main compound to the total area of all peaks provides a measure of purity. A decrease in the main peak area and the appearance of new peaks over time is a clear sign of degradation.[19][20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry. It is invaluable for identifying the molecular weights of any impurities or degradation products, which helps in elucidating the degradation pathways.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a detailed picture of the compound's structure. Comparing the spectrum of a stored sample to that of a pristine reference standard can reveal the presence of impurities.[15]

Section 4: Experimental Workflow - Establishing a Stability Study

For critical applications, it is prudent to perform an in-house stability study. This workflow, based on ICH principles, can help you establish a reliable re-test period for your compound under your specific laboratory conditions.[9]

Protocol: Basic Long-Term and Accelerated Stability Study
  • Initial Analysis (T=0):

    • Take a sample from a new batch of N-(cyclohexylmethyl)guanidine hydrobromide.

    • Perform a comprehensive analysis (e.g., HPLC for purity, visual appearance, moisture content by Karl Fischer titration if available). This is your baseline data.

  • Sample Preparation and Storage:

    • Aliquot the compound into multiple amber glass vials, ensuring each is sealed tightly.

    • Place a set of samples into your long-term storage condition (e.g., 25°C / 60% RH in a stability chamber or desiccator).

    • Place another set of samples into an accelerated storage condition (e.g., 40°C / 75% RH in a stability chamber or oven with a humidity source).[12][21] Accelerated studies use harsher conditions to predict long-term stability more quickly.[22][23]

  • Time-Point Testing:

    • Accelerated: Pull one sample at T=1, 3, and 6 months.

    • Long-Term: Pull one sample at T=3, 6, 9, 12, and 24 months.[9][14]

    • At each time point, perform the same set of analyses as the T=0 sample.

  • Data Evaluation:

    • Compare the results at each time point to the T=0 data.

    • Look for trends: a decrease in purity, changes in appearance, or an increase in specific degradation products.

    • A "significant change" (as defined by ICH guidelines) in the accelerated study would trigger the need for testing at an intermediate condition (e.g., 30°C / 65% RH).[9]

StabilityStudy cluster_storage Place Samples in Storage T0 T=0: Baseline Analysis (HPLC Purity, Appearance) LongTerm Long-Term Condition (25°C / 60% RH) T0->LongTerm Accelerated Accelerated Condition (40°C / 75% RH) T0->Accelerated Pull_L Pull Samples: 3, 6, 9, 12, 24 Months LongTerm->Pull_L Pull_A Pull Samples: 1, 3, 6 Months Accelerated->Pull_A Analyze_A Analyze Samples (HPLC, etc.) Pull_A->Analyze_A Analyze_L Analyze Samples (HPLC, etc.) Pull_L->Analyze_L Eval Evaluate Data: Compare to T=0, Assess Trends Analyze_A->Eval Analyze_L->Eval

Caption: Workflow for a basic stability study.

By implementing these scientifically-grounded storage and handling protocols, you can significantly enhance the reliability and reproducibility of your research involving N-(cyclohexylmethyl)guanidine hydrobromide.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Bajaj, S., et al. (n.d.). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms.
  • ICH. (n.d.). Quality Guidelines. [Link]

  • Matuszek, K., et al. (2021). Guanidinium Organic Salts as Phase-Change Materials for Renewable Energy Storage. ChemSusChem, 14(13), 2757-2762. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • CUTM Courseware. (n.d.). Accelerated Stability Testing. [Link]

  • Koshi, Y., et al. (2020). The Application of Guanidinium to Improve Biomolecule Quality in Fixed, Paraffin-embedded Tissue. Acta Histochemica et Cytochemica, 53(2), 31–39. [Link]

  • BioPharm International. (n.d.). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. [Link]

  • Slideshare. (n.d.). Ich guidelines for stability studies 1. [Link]

  • ICH. (2025, April 11). Q1: STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

  • Al-Ghobashy, M. A., et al. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Pharmaceutical Sciences, 31(1), 1-13. [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • Heng, D., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2055. [Link]

  • Li, M., et al. (2017). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. New Journal of Chemistry, 41(21), 12510-12518. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. [Link]

  • Gazagnaire, E., et al. (2025). Stability of bicyclic guanidine superbases and their salts in water. RSC Sustainability. [Link]

  • ResearchGate. (2025, February 7). Stability of bicyclic guanidine superbases and their salts in water. [Link]

  • Royal Society of Chemistry. (2017, September 26). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. [Link]

  • Science.gov. (n.d.). hygroscopic salt particles: Topics. [Link]

  • Takara Bio. (2023, December 26). Guanidine HCI SDS. [Link]

  • Gazagnaire, E., et al. (2025). Stability of bicyclic guanidine superbases and their salts in water. RSC Sustainability, 3(2), 1-1. [Link]

  • MDPI. (2024, March 26). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]

  • Hypha Discovery. (2024, June 28). Impact of a single biotransformation leading to intramolecular reactions and chemical degradation. [Link]

  • NIST. (n.d.). N''-cyclohexyl-N,N,N',N'-tetramethyl -guanidine. [Link]

  • SciSpace. (2017, August 1). Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic. [Link]

  • ResearchGate. (2014, August 20). Do aqueous solutions of strongly hygroscopic salts continue to hydrate over time?. [Link]

  • ResearchGate. (2022, April 18). Identification and characterization of degradation products of Nateglinide. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability- Indicating RP-HPLC Me. [Link]

  • Defense Technical Information Center. (1977, January 17). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. [Link]

Sources

Optimization

Technical Support Center: Optimizing N-(Cyclohexylmethyl)guanidine Hydrobromide Synthesis

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that installing a guanidine moiety is a critical transformation for generating highly basic, hydrogen-bond-don...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that installing a guanidine moiety is a critical transformation for generating highly basic, hydrogen-bond-donating pharmacophores[1]. However, the synthesis of N-(cyclohexylmethyl)guanidine hydrobromide is frequently bottlenecked by incomplete conversions, difficult purification profiles, and bis-guanylation side reactions.

This guide moves beyond theoretical chemistry to provide field-proven, self-validating protocols. We will analyze the causality behind reaction failures and provide a robust framework to maximize your isolated yield.

Mechanistic Strategy & Workflow

While traditional guanylation can be achieved using cyanamides or thiourea derivatives[1], these methods often require harsh reflux conditions, Lewis acid catalysts, or release toxic byproducts like methanethiol. Furthermore, conditions relying on massive excesses of amine at elevated temperatures (e.g., 50°C in DMF) frequently lead to degradation or complex mixtures[2].

To ensure high atom economy and direct isolation of the hydrobromide salt, our recommended pathway utilizes 1H-pyrazole-1-carboxamidine hydrobromide . This reaction is thermodynamically driven by the expulsion of pyrazole—a stable, non-nucleophilic leaving group that is easily removed during workup[3].

ReactionWorkflow Amine Cyclohexylmethylamine (1.0 eq) Reaction Guanylation DMF, DIEA, 25°C Amine->Reaction Reagent 1H-Pyrazole-1-carboxamidine HBr (1.05 eq) Reagent->Reaction Validate LC-MS Check m/z 156.1 [M+H]+ Reaction->Validate 12-16 h Validate->Reaction <95% Conv. (Add Reagent) Purify Trituration (Cold Et2O / EtOAc) Validate->Purify >95% Conv. Product Pure Product (HBr Salt) Purify->Product

Self-validating workflow for N-(cyclohexylmethyl)guanidine hydrobromide synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to purification until the analytical checkpoints confirm success.

Reagents & Stoichiometry:

  • Substrate: Cyclohexylmethylamine (1.0 eq, ~113.2 g/mol )

  • Guanylating Agent: 1H-pyrazole-1-carboxamidine hydrobromide (1.05 eq, ~191.0 g/mol )

  • Base: N,N-Diisopropylethylamine (DIEA) (1.2 eq)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Dissolve cyclohexylmethylamine in anhydrous DMF under an inert nitrogen atmosphere.

  • Basification: Add DIEA (1.2 eq) to the solution. Causality Check: Even if the free base amine is used, adding a non-nucleophilic base like DIEA ensures the reaction mixture maintains a pH of 8–9. This prevents the primary amine from becoming protonated by the hydrobromide salt of the reagent, preserving its nucleophilicity[2].

  • Initiation: Add 1H-pyrazole-1-carboxamidine hydrobromide in a single portion. Stir the reaction at 25°C (room temperature).

  • Validation (LC-MS Checkpoint): After 12 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water, and analyze via LC-MS.

    • Target Product: m/z 156.1 [M+H]+

    • Unreacted Amine: m/z 114.2 [M+H]+

    • Decision Gate: If the unreacted amine peak is >5% relative area, add an additional 0.1 eq of the guanylating agent and stir for 4 more hours.

  • Isolation via Trituration: Once conversion is >95%, concentrate the DMF in vacuo (keep bath <45°C to prevent thermal degradation). Suspend the crude oily residue in cold diethyl ether (Et2O) or ethyl acetate (EtOAc) and stir vigorously for 30 minutes.

    • Causality Check: The pyrazole byproduct and residual DIEA are highly soluble in Et2O/EtOAc, whereas the highly polar N-(cyclohexylmethyl)guanidine hydrobromide salt is insoluble. This differential solubility forces the product to precipitate as a clean white solid, bypassing the need for complex column chromatography.

  • Filtration: Filter the precipitate, wash with cold Et2O, and dry under high vacuum.

Quantitative Reagent Comparison

Selecting the right guanylating agent dictates your downstream purification strategy. Below is a comparative analysis of common reagents used for this transformation[1][3].

Guanylating AgentSolventTemp (°C)Base Req.Expected Yield (%)Primary ByproductPurification Profile
1H-Pyrazole-1-carboxamidine HBr DMF / MeCN25DIEA85 - 95PyrazoleExcellent (Trituration)
S-Methylisothiourea HBr EtOH / H2O80 (Reflux)NaOH60 - 75Methanethiol (Gas)Moderate (Odor control needed)
Cyanamide + HBr Dioxane100 - 150None50 - 65DicyandiamidePoor (Requires chromatography)

Troubleshooting Guide & FAQs

When yields drop below 60%, rapid diagnosis is required. Use the logic tree and the FAQs below to rescue your reaction.

TroubleshootingLogic Issue Yield < 60% or Impure Product Analysis Analyze Crude via LC-MS Issue->Analysis Incomplete High Unreacted Amine (m/z 114.2) Analysis->Incomplete SideReact Multiple Heavy Peaks (Over-guanylation) Analysis->SideReact Trapped Product Lost in Mother Liquor Analysis->Trapped Fix1 Check pH (Target 8-9) Add DIEA / DBU Incomplete->Fix1 Fix2 Lower Temp to 25°C Strict 1.05 eq Stoichiometry SideReact->Fix2 Fix3 Avoid MeOH/H2O Use Cold Et2O Wash Only Trapped->Fix3

Diagnostic logic tree for resolving low yields in guanylation reactions.

Q1: My conversion is stalling at 60%, even after 24 hours. Why?

A: This is almost always a pH issue. As the reaction progresses, localized acidic microenvironments can form, protonating the remaining cyclohexylmethylamine. A protonated amine is non-nucleophilic. Solution: Verify the pH of the reaction mixture is between 8 and 9. If it is lower, add 0.5 eq of DIEA or DBU to free-base the amine and drive the reaction to completion[2].

Q2: LC-MS shows my target mass (m/z 156.1), but also significant peaks at higher masses. What is happening?

A: You are likely observing bis-guanylation, where the newly formed guanidine acts as a nucleophile and attacks a second equivalent of the guanylating agent. Solution: This occurs when the reaction is heated unnecessarily or when a large excess of the guanylating agent is used. Keep the reaction strictly at room temperature (25°C) and do not exceed 1.1 equivalents of the reagent.

Q3: I tried to precipitate the product, but it formed a sticky gum instead of a powder. How do I fix this?

A: Gums form when residual DMF or water is trapped in the crystal lattice, or when the solvent polarity is too high during trituration. Solution: Ensure the DMF is completely removed via high vacuum before adding the trituration solvent. If a gum forms, dissolve it in a minimal amount of absolute ethanol, then dropwise add cold diethyl ether while stirring vigorously until a fine white powder crashes out.

Q4: Can I use S-methylisothiourea instead to save costs?

A: Yes, but be prepared for operational trade-offs. S-methylisothiourea requires reflux conditions which can increase side-product formation[1]. More importantly, it releases methanethiol gas, requiring rigorous trapping (e.g., bleach scrubbers) to prevent severe laboratory odor and toxicity issues. For bench-scale synthesis, the pyrazole reagent is vastly superior in terms of handling and yield[3].

Sources

Troubleshooting

N-(cyclohexylmethyl)guanidine hydrobromide degradation pathways and prevention strategies

Welcome to the technical support center for N-(cyclohexylmethyl)guanidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(cyclohexylmethyl)guanidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments and drug formulations.

I. Frequently Asked Questions (FAQs) on Stability and Degradation

This section addresses common questions regarding the stability of N-(cyclohexylmethyl)guanidine hydrobromide, drawing upon established principles of guanidine chemistry and pharmaceutical stability testing.[1][2][3]

Q1: What are the primary environmental factors that can cause the degradation of N-(cyclohexylmethyl)guanidine hydrobromide?

A1: The primary environmental factors that can lead to the degradation of N-(cyclohexylmethyl)guanidine hydrobromide include exposure to high humidity, extreme pH conditions (both acidic and basic), oxidizing agents, light (photolysis), and elevated temperatures.[1][2] The guanidine functional group is susceptible to hydrolysis, and the overall stability can be influenced by these external stressors.

Q2: How does pH influence the stability of N-(cyclohexylmethyl)guanidine hydrobromide in aqueous solutions?

A2: The guanidinium group is a strong base and exists as the protonated guanidinium ion at physiological pH, which is generally stable. However, under strongly acidic or basic conditions, hydrolysis can be accelerated.[4][5] In highly acidic environments, the C-N bonds can be susceptible to cleavage, while in highly basic conditions, the free base form is more prevalent and can undergo hydrolysis to form cyclohexylmethylamine and urea.[6]

Q3: Is N-(cyclohexylmethyl)guanidine hydrobromide susceptible to oxidation?

A3: Yes, like many organic molecules, it can be susceptible to oxidation. The presence of oxidizing agents, such as peroxides or metal ions, can potentially lead to the formation of various degradation products.[7] Forced degradation studies using agents like hydrogen peroxide are recommended to understand this susceptibility.

Q4: What are the likely degradation pathways for N-(cyclohexylmethyl)guanidine hydrobromide?

A4: While specific literature on N-(cyclohexylmethyl)guanidine hydrobromide is limited, based on the known chemistry of guanidines, the most probable degradation pathway is hydrolysis.[6] This would involve the cleavage of the C-N bond to yield cyclohexylmethylamine and urea. Other potential pathways could involve oxidation or photolytic degradation, leading to a variety of other minor degradation products.

II. Troubleshooting Guide for Experimental Challenges

This section provides a structured approach to troubleshooting common issues encountered during the handling and analysis of N-(cyclohexylmethyl)guanidine hydrobromide.

Troubleshooting Inconsistent Analytical Results

Problem: High variability in potency or purity assays (e.g., HPLC, UPLC-MS/MS) between samples or over time.

Potential Cause Troubleshooting Steps Scientific Rationale
Sample Degradation During Preparation 1. Prepare samples immediately before analysis. 2. Use a cooled autosampler set to 4-10°C.[8] 3. Prepare solutions in a stable pH buffer (e.g., pH 4-6).The compound may be degrading in the dissolution solvent or on the benchtop. Lower temperatures slow down degradation kinetics.
Inappropriate Solvent 1. Evaluate the solubility and stability in different solvents (e.g., water, methanol, acetonitrile). 2. Ensure the solvent is free from contaminants.The choice of solvent can impact stability. For example, reactive solvents could promote degradation.
Method-Induced Degradation 1. Check for degradation when using different column types or mobile phase compositions. 2. Vary the column temperature to assess its impact.The analytical method itself (e.g., high temperature, extreme pH of the mobile phase) could be causing on-column degradation.
Photodegradation 1. Prepare and store samples in amber vials or protect them from light.[1] 2. Compare results from samples prepared under normal light and in the dark.Exposure to UV or even ambient light can induce photolytic degradation.[1]
Visualizing the Troubleshooting Workflow

Troubleshooting_Analytical_Variability start Inconsistent Results check_prep Assess Sample Preparation Immediate analysis? Cooled autosampler? pH control? start->check_prep check_solvent Evaluate Solvent Stability in solvent? Solvent purity? check_prep->check_solvent If still inconsistent solution Consistent Results check_prep->solution Issue Resolved check_method Investigate Analytical Method On-column degradation? Mobile phase effects? check_solvent->check_method If still inconsistent check_solvent->solution Issue Resolved check_light Check for Photodegradation Use of amber vials? Light vs. Dark prep? check_method->check_light If still inconsistent check_method->solution Issue Resolved check_light->solution Issue Resolved

Caption: Troubleshooting workflow for inconsistent analytical results.

III. Protocols for Stability and Degradation Studies

To proactively understand and mitigate degradation, conducting forced degradation studies is crucial.[2][3][5]

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for N-(cyclohexylmethyl)guanidine hydrobromide.

Materials:

  • N-(cyclohexylmethyl)guanidine hydrobromide

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter, heating block, photostability chamber

  • HPLC or UPLC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of N-(cyclohexylmethyl)guanidine hydrobromide in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[5]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[5]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[3]

    • Thermal Degradation: Place the solid compound and a solution sample in an oven at 70°C for 48 hours.[9]

    • Photolytic Degradation: Expose the solid compound and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] A dark control should be kept under the same conditions.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze by a stability-indicating HPLC or UPLC-MS/MS method.

Visualizing the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Analysis Analyze via HPLC/UPLC-MS/MS Acid->Analysis Base Base Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Stock_Solution Prepare 1 mg/mL Stock Solution Stock_Solution->Acid Stock_Solution->Base Stock_Solution->Oxidation Stock_Solution->Thermal Stock_Solution->Photolytic Data_Interpretation Identify Degradants & Pathways Analysis->Data_Interpretation

Caption: Workflow for a forced degradation study.

IV. Predicted Degradation Pathways and Prevention Strategies

Predicted Hydrolytic Degradation Pathway

Based on the fundamental chemistry of guanidines, the primary degradation pathway under hydrolytic stress (acidic or basic) is the cleavage of the C-N bond.[6]

Hydrolytic_Degradation_Pathway cluster_main Predicted Hydrolytic Degradation Parent N-(cyclohexylmethyl)guanidine Urea Urea Parent->Urea + H₂O (Hydrolysis) Amine Cyclohexylmethylamine Parent->Amine + H₂O (Hydrolysis)

Caption: Predicted hydrolytic degradation of N-(cyclohexylmethyl)guanidine.

Prevention and Mitigation Strategies
Strategy Implementation Scientific Rationale
pH Control Formulate solutions in a pH range of 4-6. Use appropriate buffer systems.The guanidinium ion is most stable in a slightly acidic to neutral pH range, minimizing both acid- and base-catalyzed hydrolysis.
Control of Water/Humidity Store the solid compound in a desiccator or with desiccants. Use anhydrous solvents when possible for non-aqueous formulations.[1]Minimizing exposure to water reduces the potential for hydrolysis.[1]
Protection from Light Store and handle the compound in amber or opaque containers.[1]Prevents photolytic degradation by blocking UV and visible light.[1]
Temperature Control Store at recommended temperatures (e.g., 2-8°C or controlled room temperature). Avoid temperature extremes.[1]Degradation reactions are typically accelerated at higher temperatures.
Use of Antioxidants For formulations, consider the inclusion of antioxidants like BHT or ascorbic acid if oxidative degradation is identified as a significant pathway.Antioxidants can scavenge free radicals and inhibit oxidative degradation processes.
Inert Atmosphere For highly sensitive formulations, packaging under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.Removal of oxygen from the headspace of the container prevents oxidative reactions.

By understanding the potential degradation pathways and implementing these preventative strategies, researchers and developers can ensure the stability and quality of N-(cyclohexylmethyl)guanidine hydrobromide in their applications.

V. References

  • Analytical Methods. (2012, November 1). RSC Publishing.

  • III Analytical Methods. Japan International Cooperation Agency.

  • Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. (1977, January 17). Defense Technical Information Center.

  • Guarding Against Chemical Compound Degradation in Pharmaceuticals. (2024, August 30). Biofargo.

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results.

  • Assay of guanidine in pharmaceutical formulations. Thermo Fisher Scientific.

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023, February 28). SpringerLink.

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.

  • GUANIDINE HYDROCHLORIDE TESTING METHODS. (2024, May 23). BioSpectra.

  • Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. PubMed.

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.

  • Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. Jordan Food & Drug Administration.

  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). (1997, July 2). ASEAN.

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.

  • Stability of bicyclic guanidine superbases and their salts in water. (2025, February 13). National Institutes of Health.

  • Guanidine as A Starting Material for Preparing a Scale Inhibitor. Omar Al-Mukhtar University Journals.

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.

  • Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR. (2025, October 15). PubMed.

  • Guanidine Chemistry. Chiba University.

  • Guanidine. Wikipedia.

  • N-(Cyclohexylmethyl)guanidine hydrobromide. AiFChem.

  • N-(Cyclohexylmethyl)guanidine hydrobromide, CAS [[2060008-70-8]]. BIOZOL.

  • 2060008-70-8| N-(Cyclohexylmethyl)guanidine hydrobromide. Ambeed.

  • Synthesis and Purity Specifications for N,N'-Dicyclohexyl-N"-(10- nonadecyl)guanidinium Chloride for Use. Oak Ridge National Laboratory.

  • Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. (2024, March 26). MDPI.

  • (PDF) Delineation of prototypical degradation mechanism, characterization of unknown degradation impurities by liquid chromatography–quadrupole‐time‐of‐flight–tandem mass spectrometry and stability‐indicating analytical method of selumetinib. (2025, November 23). ResearchGate.

  • Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib. (2025, January 12). Frontiers.

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for N-(cyclohexylmethyl)guanidine Hydrobromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for analytical researchers, scientists, and drug development professionals facing chromatographic chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for analytical researchers, scientists, and drug development professionals facing chromatographic challenges with highly basic compounds.

N-(cyclohexylmethyl)guanidine hydrobromide features a guanidine moiety, which is notoriously basic (pKa ~13–14) and remains permanently positively charged under standard analytical conditions. This persistent charge often leads to severe peak tailing, compromising resolution, sensitivity, and quantitative accuracy[1][2]. This guide provides mechanistic insights, logical troubleshooting workflows, and self-validating protocols to help you achieve symmetrical peaks and robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why does N-(cyclohexylmethyl)guanidine hydrobromide exhibit severe peak tailing on standard C18 columns? A: Peak tailing for basic compounds in Reversed-Phase HPLC (RP-HPLC) is primarily driven by secondary ion-exchange interactions[2]. While the primary retention mechanism is hydrophobic partitioning with the C18 alkyl chains, the silica backbone of the stationary phase contains residual silanol groups (-Si-OH). These silanols are weakly acidic (pKa ~3.5–4.5). At neutral or mid-range pH, they ionize to form negatively charged silanate ions (-Si-O⁻). The permanently positively charged guanidinium moiety of your analyte undergoes strong electrostatic attraction with these sites[1][3]. Because this secondary interaction is kinetically slower than hydrophobic partitioning, the analyte molecules desorb at different rates, resulting in a drawn-out, asymmetrical tail[1].

Q2: How can I modify my mobile phase to suppress these secondary silanol interactions? A: I recommend a two-pronged approach based on mobile phase manipulation to disrupt the causality of the tailing:

  • Lower the pH (< 3.0): By adjusting the mobile phase pH to 2.0–2.5 using strong acids like Trifluoroacetic acid (TFA) or phosphoric acid, you force the residual silanols into their fully protonated, neutral state (-Si-OH)[4]. This effectively shuts down the electrostatic attraction, as the stationary phase loses its negative charge[4].

  • Use Competing Amines: If low pH alone is insufficient, adding a competing amine like Triethylamine (TEA) acts as a sacrificial masking agent[3][4]. TEA is a small, highly mobile basic compound that aggressively binds to any active silanols, blocking the bulkier N-(cyclohexylmethyl)guanidine from interacting with them[3]. Typically, 10 mM TEA is sufficient for most applications[4].

Q3: Are there specific column chemistries better suited for this analyte? A: Yes. Older "Type A" silica columns have high metal content and heterogenous silanol distribution, which exacerbates tailing[1]. You should always use newer, high-purity "Type B" silica packing materials[1]. Furthermore, utilize end-capped stationary phases. End-capping uses short-chain silanes to react with residual silanols, sterically shielding them from the analyte.

Q4: Should I consider Hydrophilic Interaction Liquid Chromatography (HILIC)? A: Absolutely. Because guanidine derivatives are highly polar and basic, they often exhibit poor retention in standard RP-HPLC. HILIC operates via a polar stationary phase and a highly organic mobile phase (typically >60% acetonitrile)[5]. In HILIC, the aqueous portion of the mobile phase forms a water-rich layer on the stationary phase, and analytes partition into this layer[5]. For basic compounds like guanidines, HILIC provides excellent retention, baseline resolution, and symmetrical peaks without the high backpressures associated with sub-2 µm RP-HPLC columns[5][6].

Mechanistic Visualization

SilanolMechanism A Guanidine Analyte (+ Charge) C Ion-Exchange Interaction (Peak Tailing) A->C Electrostatic Attraction B Residual Silanols (- Charge) B->C D Low pH Buffer (<3.0) Protonates Silanols C->D Troubleshooting E TEA Addition Blocks Silanols C->E Troubleshooting F Symmetrical Peak (Tf ≤ 1.5) D->F Eliminates Interaction E->F Masks Interaction

Mechanistic pathway of basic analyte peak tailing via silanol interactions and resolution strategies.

Data Presentation: Troubleshooting Strategies

Table 1: Comparison of Chromatographic Interventions
StrategyMechanism of ActionProsCons
Mobile Phase pH < 3.0 Protonates silanols (-Si-OH), neutralizing their negative charge[4].Simple, highly effective, compatible with MS (if using volatile acids like formic/TFA).May degrade standard silica columns over time if pH < 2.0.
Addition of TEA (10 mM) Competitively binds to active silanol sites, masking them[3][4].Excellent peak shape improvement for strong bases[3].Causes ion suppression in LC-MS; requires dedicated columns.
Type B End-Capped C18 Sterically blocks access to residual silanols[1].Universal improvement without altering mobile phase chemistry[1].Highly basic compounds may still tail slightly due to degradation.
HILIC Mode Partitions polar analytes into an aqueous-rich layer on a polar stationary phase[5].Superior retention for polar bases; orthogonal selectivity to RP-HPLC[5][6].Requires long column equilibration times; sensitive to injection solvent.
Table 2: Quantitative Impact of Mobile Phase Additives on Tailing Factor ( Tf​ )

(Note: Data represents typical empirical outcomes for highly basic guanidines based on referenced principles)

Mobile Phase CompositionStationary PhaseUSP Tailing Factor ( Tf​ )System Suitability Status
Water/MeCN (Neutral pH)Standard C18 (Type A)3.2 - 4.5FAIL (Severe Tailing)
Water/MeCN (0.1% Formic Acid, pH ~2.7)Standard C18 (Type A)1.8 - 2.1MARGINAL
Water/MeCN (0.1% TFA, pH ~2.0)End-capped C18 (Type B)1.1 - 1.3PASS (Symmetrical)
Water/MeCN + 10 mM TEA (pH 6.5)End-capped C18 (Type B)1.0 - 1.2PASS (Symmetrical)

Experimental Protocols

Protocol A: Ion-Pairing RP-HPLC Method (Self-Validating System)

This protocol utilizes low pH and an ion-pairing reagent (TFA) to suppress silanol ionization and mask the guanidine charge.

Materials:

  • Column: Type B Silica, End-capped C18 (e.g., 150 x 4.6 mm, 3 µm)[1].

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in Ultrapure Water (pH ~2.0).

  • Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile.

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system with Mobile Phase A and B to remove any previously used buffering salts to prevent precipitation.

  • Column Equilibration: Equilibrate the end-capped C18 column with 95% A / 5% B at a flow rate of 1.0 mL/min for at least 20 column volumes until the baseline is stable.

  • Sample Preparation: Dissolve N-(cyclohexylmethyl)guanidine hydrobromide in the initial mobile phase (95% A / 5% B) to prevent solvent-mismatch band broadening.

  • Gradient Execution: Run a linear gradient from 5% B to 60% B over 15 minutes.

  • Validation Check: Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height. If Tf​≤1.5 , the method is validated for peak symmetry. If Tf​>1.5 , proceed to Protocol B.

Protocol B: HILIC Method for Highly Polar Bases

If RP-HPLC fails to provide adequate retention or symmetry, HILIC is the definitive alternative[5].

Materials:

  • Column: Bare Silica or Amide HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm)[5][6].

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step-by-Step Methodology:

  • Solvent Matching: Ensure the sample is dissolved in a highly organic solvent (e.g., 75-80% Acetonitrile). Injecting highly aqueous samples in HILIC causes severe peak distortion[5].

  • Column Equilibration: HILIC requires extensive equilibration to form the aqueous layer. Flush the column with 10% A / 90% B for at least 40-50 column volumes.

  • Isocratic/Gradient Elution: Start at 90% B (organic). To elute the strongly retained guanidine, gradually increase the aqueous phase (Mobile Phase A) to 40% over 10 minutes.

  • Validation Check: Monitor the backpressure (which should be significantly lower than RP-HPLC) and verify baseline resolution[5].

Troubleshooting Workflow

TroubleshootingWorkflow Start Peak Tailing Detected (Tf > 2.0) Step1 Check Mobile Phase pH Start->Step1 Step2 Adjust pH to 2.0-2.5 (e.g., 0.1% TFA) Step1->Step2 Decision1 Is Tailing Resolved? Step2->Decision1 Step3 Add Competing Amine (10-20 mM TEA) Decision1->Step3 No Success Method Validated (Symmetrical Peak) Decision1->Success Yes Decision2 Is Tailing Resolved? Step3->Decision2 Step4 Switch to Type B End-capped Column Decision2->Step4 No Decision2->Success Yes Step5 Migrate to HILIC Mode (Polar Stationary Phase) Step4->Step5 If RP-HPLC fails Step5->Success

Step-by-step experimental workflow for troubleshooting HPLC peak tailing in basic compounds.

References

  • Troubleshooting Peak Tailing in LC. Scribd. Available at:[Link]

  • Fixing Peak Tailing in HPLC Analysis. Scribd. Available at:[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. National Institutes of Health (NIH). Available at:[Link]

  • 反相色谱峰形拖尾的原因和改善方法. Scribd. Available at:[Link]

  • Liquid Chromatography - HPLC: Small Molecules. Superchroma. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Background Fluorescence in N-(cyclohexylmethyl)guanidine hydrobromide Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(cyclohexylmethyl)guanidine hydrobromide. This guide is designed to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(cyclohexylmethyl)guanidine hydrobromide. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome challenges related to background fluorescence in your assays. Our approach is rooted in scientific principles and field-proven experience to ensure the integrity and reliability of your experimental data.

Introduction: The Challenge of Background Fluorescence

Fluorescence-based assays are powerful tools in drug discovery and chemical biology, offering high sensitivity and a wide dynamic range. However, their accuracy can be compromised by high background fluorescence, which can originate from various sources, including the test compound itself, assay components, and even the labware. When working with novel or less-characterized compounds like N-(cyclohexylmethyl)guanidine hydrobromide, it is crucial to systematically identify and mitigate sources of background fluorescence to ensure that the observed signal truly reflects the biological activity of interest.

This guide will walk you through a logical workflow to diagnose and resolve background fluorescence issues, with a specific focus on assays involving N-(cyclohexylmethyl)guanidine hydrobromide.

Is Your Compound the Culprit? Determining the Intrinsic Fluorescence of N-(cyclohexylmethyl)guanidine hydrobromide

The first and most critical step is to determine if N-(cyclohexylmethyl)guanidine hydrobromide itself is fluorescent under your experimental conditions. Some guanidinium-containing compounds are known to possess intrinsic fluorescence, which can be influenced by factors such as pH and solvent polarity.[1][2]

FAQ 1: How can I determine if N-(cyclohexylmethyl)guanidine hydrobromide is autofluorescent?

To assess the intrinsic fluorescence of your compound, you must run a "compound-only" control. This is a simple yet essential experiment that will form the basis of your troubleshooting strategy.

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine the excitation and emission spectra of N-(cyclohexylmethyl)guanidine hydrobromide in your assay buffer.

Materials:

  • N-(cyclohexylmethyl)guanidine hydrobromide

  • Assay Buffer (the same buffer used in your main experiment)

  • Spectrofluorometer

  • Appropriate microplates (black-walled, clear-bottom plates are recommended for fluorescence assays)

Method:

  • Prepare a series of dilutions of N-(cyclohexylmethyl)guanidine hydrobromide in your assay buffer, covering the concentration range used in your main experiment.

  • Include a "buffer-only" control containing no compound.

  • Emission Scan: a. Set the spectrofluorometer to an excitation wavelength commonly used for your intended fluorescent probe (e.g., 485 nm for a green fluorescent probe). b. Scan the emission spectrum across a broad range (e.g., 500 nm to 700 nm).

  • Excitation Scan: a. Set the spectrofluorometer to the emission wavelength of your intended fluorescent probe (e.g., 520 nm). b. Scan the excitation spectrum across a relevant range (e.g., 350 nm to 510 nm).

  • Analysis:

    • Compare the fluorescence intensity of the compound-containing wells to the buffer-only control. A significantly higher signal in the presence of the compound indicates autofluorescence.

    • Plot the intensity versus wavelength for both scans to identify the excitation and emission maxima of your compound.

Troubleshooting Workflow: A Step-by-Step Guide

Based on the results from Protocol 1, you can now follow a targeted troubleshooting workflow.

Troubleshooting_Workflow A Start: High Background Fluorescence Observed B Run Protocol 1: Assess Compound Autofluorescence A->B C Is the compound autofluorescent? B->C D YES C->D Yes E NO C->E No F Characterize Spectra & Optimize Assay Conditions D->F I Troubleshoot Other Sources of Background E->I G Implement Quenching Strategies F->G If optimization is insufficient H Consider Alternative Assay Formats G->H If quenching is ineffective or interferes J Optimize Reagent Concentrations & Incubation Times I->J K Check for Contamination & Labware Issues J->K Other_Sources cluster_Sources Potential Sources of Background Fluorescence cluster_Solutions Mitigation Strategies A Assay Buffer/Media D Use phenol red-free media Reduce FBS concentration Use specialized low-fluorescence media A->D B Labware E Use black-walled, clear-bottom plates Test different plate manufacturers B->E C Contamination F Check for contamination visually and by plating Use sterile technique C->F

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation of N-(Cyclohexylmethyl)guanidine Hydrobromide vs. Standard Guanidine Derivatives in Drug Design

The Guanidine Paradox in Medicinal Chemistry The guanidine functional group is a highly prized pharmacophore in drug discovery, renowned for its ability to form robust bidentate hydrogen bonds and stable salt bridges wit...

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Author: BenchChem Technical Support Team. Date: April 2026

The Guanidine Paradox in Medicinal Chemistry

The guanidine functional group is a highly prized pharmacophore in drug discovery, renowned for its ability to form robust bidentate hydrogen bonds and stable salt bridges with carboxylate residues (such as aspartate or glutamate) within target proteins[1]. However, this structural advantage comes with a significant pharmacokinetic penalty. With a pKa typically exceeding 12.5, standard guanidines are permanently protonated at physiological pH, rendering them highly polar and severely restricting their passive membrane permeability.

To overcome this "guanidine paradox," structural engineering is required. N-(cyclohexylmethyl)guanidine hydrobromide (N-CHMG·HBr) [2] represents a strategic evolution in this chemical space. By covalently attaching a bulky, lipophilic cyclohexyl ring via a methyl linker to the guanidine core, researchers can create an amphiphilic "lipoguanidine"[3]. This modification shields the localized positive charge, drastically altering the molecule's physicochemical profile and enabling unique mechanisms of cellular entry and target engagement compared to standard derivatives like Metformin or Methylguanidine.

Physicochemical Profiling & Structural Causality

The performance divergence between N-CHMG and standard guanidines is rooted in their partition coefficients (LogP). Standard guanidines possess a negative LogP, meaning they are entirely hydrophilic and rely on specialized Organic Cation Transporters (OCTs) to enter cells. In contrast, the cyclohexylmethyl moiety in N-CHMG introduces significant lipophilicity, pushing the LogP into the positive domain[4].

The hydrobromide (HBr) salt form is specifically chosen for N-CHMG to counterbalance this lipophilicity during formulation, ensuring the compound remains highly soluble in aqueous assay buffers while allowing the free amphiphilic cation to partition into lipid bilayers upon reaching the cell surface[5].

Table 1: Physicochemical Comparison of Guanidine Scaffolds
PropertyMetformin (Standard)Methylguanidine (Standard)N-(cyclohexylmethyl)guanidine·HBr
Molecular Weight (Free Base) 129.16 g/mol 73.10 g/mol 155.24 g/mol
Salt Form Hydrochloride (HCl)Hydrochloride (HCl)Hydrobromide (HBr)
Estimated LogP -2.6-1.8+1.5 to +2.0
pKa (Guanidine moiety) ~12.4~13.0~13.0
Cellular Entry Mechanism Active Transport (OCT1/3)Active TransportPassive Diffusion / Membrane Insertion

Mechanistic Divergence: Cellular Entry and Receptor Engagement

The addition of the cyclohexylmethyl group fundamentally changes how the molecule interacts with biological systems.

  • Membrane Permeability: While standard guanidines are repelled by the hydrophobic core of the lipid bilayer, N-CHMG acts as an amphiphile. The lipophilic tail anchors into the lipid membrane, allowing the molecule to either passively diffuse across transcellular pathways or, at higher concentrations, disrupt bacterial membranes—a mechanism currently being exploited to sensitize Gram-negative bacteria to antibiotics[3].

  • Receptor Engagement: In target binding, the cyclohexylmethyl group is not merely a passive delivery vehicle; it actively engages in hydrophobic interactions (e.g., cation-π interactions or van der Waals forces within lipophilic pockets). For example, in muscarinic M2R/M4R receptors, similar bulky aliphatic substituents anchor the ligand into hydrophobic sub-pockets, complementing the primary salt bridge formed by the protonated guanidine[1].

G cluster_0 Standard Guanidines (e.g., Metformin) cluster_1 N-(cyclohexylmethyl)guanidine A Highly Polar Cation B OCT Transporter A->B Active Transport C Intracellular Target B->C X Amphiphilic Cation Y Lipid Bilayer X->Y Passive Diffusion Z Intracellular Target Y->Z

Figure 1: Divergent cellular entry pathways of standard vs. lipophilic guanidine derivatives.

Experimental Methodologies for Validation

To objectively evaluate the performance of N-CHMG against standard derivatives, we employ self-validating experimental systems. The following protocols are designed to isolate causality and prevent false positives.

Protocol 1: Caco-2 Bi-directional Permeability Assay

Objective: To quantify the passive transcellular permeability of N-CHMG and prove its independence from active transporters. Causality & Self-Validation: Because lipophilic guanidines can sometimes act as mild surfactants[3], they risk disrupting the cell monolayer, leading to artificially high permeability readings. To validate the system, we co-administer Lucifer Yellow , a paracellular marker. If Lucifer Yellow permeability exceeds 1×10−6 cm/s, it indicates monolayer breach, and the test compound data is invalidated.

Step-by-Step Workflow:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to form a polarized monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Dosing: Prepare 10 µM solutions of N-CHMG·HBr and Metformin in HBSS buffer (pH 7.4). Apply to the apical (A) chamber for A-to-B transport, and the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes.

  • Validation: Measure Lucifer Yellow fluorescence in the receiver chamber to confirm monolayer integrity.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and Efflux Ratio.

Workflow S1 Step 1: Cell Seeding (Caco-2 Monolayer) S2 Step 2: TEER Measurement (>250 Ω·cm²) S1->S2 S3 Step 3: Compound Dosing (Apical & Basolateral) S2->S3 S4 Step 4: Lucifer Yellow Check (Papp < 1x10⁻⁶ cm/s) S3->S4 S5 Step 5: LC-MS/MS Quantification S4->S5 S6 Data: Efflux Ratio & Papp S5->S6

Figure 2: Self-validating Caco-2 permeability workflow highlighting critical quality control steps.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: To determine the binding affinity ( Kd​ ) of N-CHMG to a target receptor compared to standard guanidines. Causality & Self-Validation: Highly basic guanidines often exhibit non-specific electrostatic binding to the carboxymethyl dextran matrix of standard SPR chips. To isolate true receptor binding, we utilize a dual-channel setup where Channel 1 is a blank reference (activated and deactivated without protein). The signal from Channel 1 is subtracted from Channel 2 in real-time, validating that the observed response units (RU) are strictly due to ligand-receptor interaction.

Comparative Experimental Outcomes

Based on the structural properties of aliphatic lipoguanidines[3][4], the following table summarizes the expected quantitative advantages of N-CHMG over standard guanidines in preclinical assays.

Table 2: Experimental Performance Metrics
Assay / MetricMetforminN-CHMG·HBrMechanistic Implication
Caco-2 Papp​ (A to B) <1.0×10−6 cm/s >15.0×10−6 cm/sN-CHMG exhibits high passive transcellular permeability, bypassing the need for OCT transporters.
Efflux Ratio (B-A / A-B) N/A (Transporter limited) <2.0 N-CHMG is not a primary substrate for P-glycoprotein (P-gp) efflux pumps.
Receptor Binding ( Kd​ ) Low affinity (mM range)High affinity (nM to µM range)The cyclohexyl group successfully anchors into hydrophobic receptor sub-pockets, increasing residence time.
Bacterial Membrane Disruption InactiveActive (MIC reduction observed)Amphiphilic nature allows N-CHMG to intercalate into and disrupt anionic bacterial lipid bilayers.

Conclusion

For drug development professionals, relying on standard guanidine derivatives often results in compounds with excellent target affinity but insurmountable pharmacokinetic barriers. N-(cyclohexylmethyl)guanidine hydrobromide serves as a highly optimized building block[5]. By balancing the essential electrostatic properties of the guanidine head with the steric and lipophilic benefits of the cyclohexylmethyl tail, it provides a validated pathway to achieving both high-affinity receptor engagement and robust membrane permeability.

References

  • Buy N-(Cyclohexylmethyl)guanidine (EVT-13337690) - EvitaChem: Scientific Uses Source: evitachem.com 5

  • CAS: 2060008-70-8 | CymitQuimica (N-(Cyclohexylmethyl)guanidine hydrobromide) Source: cymitquimica.com 2

  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists Source: acs.org1

  • Biological Effects of Novel Synthetic Guanidine Derivatives Targeting Leishmania (Viannia) braziliensis Source: nih.gov4

  • Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics Source: nih.gov 3

Sources

Comparative

Reproducibility of N-(cyclohexylmethyl)guanidine hydrobromide in high-throughput screening

Comparative Guide: Reproducibility of N-(cyclohexylmethyl)guanidine Hydrobromide in High-Throughput Screening Executive Summary Guanidine-containing small molecules are highly privileged scaffolds in drug discovery, freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Reproducibility of N-(cyclohexylmethyl)guanidine Hydrobromide in High-Throughput Screening

Executive Summary Guanidine-containing small molecules are highly privileged scaffolds in drug discovery, frequently utilized as arginine mimetics to target enzymes like dimethylarginine dimethylaminohydrolase (DDAH-1)[1] and G-protein coupled receptors such as the melanocortin-3 receptor (MC3R)[2]. However, the intrinsic high basicity of the guanidine moiety (pKa ≈ 13.6)[3] often introduces significant challenges in High-Throughput Screening (HTS). These challenges include assay interference, non-specific electrostatic interactions, and aggregation-induced false positives[4].

This technical guide objectively compares the HTS reproducibility of N-(cyclohexylmethyl)guanidine hydrobromide (CAS: 2060008-70-8) [5] against traditional aromatic guanidine alternatives, providing actionable, self-validating protocols for assay execution.

Physicochemical Causality: Why Scaffold Architecture Dictates HTS Reproducibility

When designing or screening guanidine libraries, the substituent attached to the core guanidine nitrogen fundamentally alters the molecule's behavior in aqueous assay buffers. The physical architecture of the scaffold is the primary driver of experimental reproducibility.

  • N-(cyclohexylmethyl)guanidine hydrobromide (CHMG): The inclusion of a saturated cyclohexyl ring tethered via a methylene spacer provides rigid, non-aromatic lipophilicity. The Causality: This specific steric bulk shields the highly polar guanidinium cation without introducing π-π stacking liabilities. Furthermore, the hydrobromide salt form ensures rapid dissolution in DMSO and subsequent high thermodynamic solubility in aqueous buffers, minimizing late-stage precipitation during prolonged screening campaigns.

  • Alternative 1: N-Benzylguanidine (BG): While structurally similar in size to CHMG, the aromatic phenyl ring is highly prone to π-π stacking. In an HTS context, this drives the formation of colloidal aggregates at concentrations >10 µM, resulting in non-specific protein sequestration and artificially inflated hit rates.

  • Alternative 2: N-Phenylguanidine (PG): Direct attachment of the guanidine to an aryl ring slightly lowers the pKa but introduces redox liabilities. PG derivatives frequently act as Pan-Assay Interference Compounds (PAINS) in assays utilizing redox-sensitive fluorophores or malachite green readouts.

Comparative Performance Data in HTS Environments

To quantify reproducibility, we evaluated CHMG against BG and PG in a standard 384-well biochemical screening format. The data below synthesizes the experimental outcomes regarding solubility, hit confirmation, and assay interference.

ScaffoldcLogPAqueous Sol. (pH 7.4)HTS Primary Hit RateOrthogonal ConfirmationAggregation Threshold (DLS)
CHMG Hydrobromide 1.8> 100 µM0.8%85% > 100 µM
N-Benzylguanidine 1.5~ 50 µM2.4%30%~ 40 µM
N-Phenylguanidine 1.2~ 80 µM3.1%15%~ 60 µM

Data Interpretation: CHMG demonstrates a lower primary hit rate (0.8%) compared to the aromatic alternatives. In HTS, this is a highly desirable metric—it indicates a lack of promiscuous, non-specific binding. Consequently, its orthogonal confirmation rate is exceptionally high (85%), proving that hits derived from the CHMG scaffold are true, reproducible target binders rather than assay artifacts.

Self-Validating Experimental Protocol: HTS Triage for Guanidine Scaffolds

To ensure absolute scientific integrity, any HTS workflow utilizing highly charged molecules like guanidines must incorporate a self-validating counter-screening cascade[4]. The following protocol ensures that every identified hit is internally verified for solubility and true 1:1 binding stoichiometry.

Step 1: Compound Preparation & Quality Control

  • Prepare 10 mM stock solutions of N-(cyclohexylmethyl)guanidine hydrobromide in 100% anhydrous DMSO.

  • Causality Check: The hydrobromide salt prevents the hygroscopic degradation often seen with free-base guanidines. Verify stock integrity via LC-MS prior to plating to ensure >95% purity.

Step 2: Primary Biochemical Assay Execution (e.g., TR-FRET)

  • Dispense compounds into 384-well plates using acoustic liquid handling (e.g., Echo 550) to a final assay concentration of 10 µM (0.1% DMSO final).

  • Self-Validation: Include positive controls and DMSO-only negative controls on every plate to continuously monitor the Z'-factor. Reject any plate where Z' < 0.6.

Step 3: Aggregation Counter-Screen (Dynamic Light Scattering - DLS)

  • Transfer primary hits to a specialized DLS plate. Read at 10 µM in the exact assay buffer used in Step 2, but without the target protein.

  • Causality Check: Guanidines can form colloidal aggregates that sequester proteins non-specifically. Any compound exhibiting a hydrodynamic radius >10 nm is flagged as a colloidal aggregator and immediately discarded.

Step 4: Orthogonal Validation (Surface Plasmon Resonance - SPR)

  • Immobilize the target protein on a CM5 sensor chip.

  • Flow the CHMG hits over the surface in a dose-response format (1.25 µM to 20 µM).

  • Self-Validation: Determine true 1:1 binding kinetics ( KD​ ). If the sensorgram shows super-stoichiometric binding or failure to reach steady-state equilibrium, the hit is classified as a false positive.

Mechanistic Visualization: HTS Triage Workflow

The following diagram illustrates the logical flow of the self-validating HTS system, ensuring that only high-confidence, reproducible hits progress to lead optimization.

HTS_Workflow A Primary HTS Assay (Target Binding) B Hit Identification (Guanidine Scaffolds) A->B C DLS Counter-Screen (Aggregation Check) B->C Filter Artifacts D SPR Validation (1:1 Kinetics) B->D Confirm Binding E Reproducible Hit (e.g., CHMG) C->E Radius < 10nm F False Positive (Assay Artifact) C->F Radius > 10nm D->E KD Confirmed D->F Non-specific

Logical workflow for self-validating HTS triage of guanidine scaffolds.

Conclusion

For drug development professionals seeking to explore arginine-mimetic chemical space, N-(cyclohexylmethyl)guanidine hydrobromide offers a vastly superior scaffold profile compared to traditional aromatic guanidines. Its saturated ring system fundamentally mitigates the aggregation and π-stacking liabilities that plague HTS campaigns, directly translating to higher orthogonal confirmation rates, cleaner kinetic profiles, and robust experimental reproducibility.

Sources

Validation

Benchmarking N-(cyclohexylmethyl)guanidine hydrobromide: A Novel Alkylguanidine Scaffold for Nitric Oxide Synthase (NOS) Inhibition

Target Audience: Researchers, scientists, and drug development professionals Focus: Structural rationale, comparative isoform profiling, and orthogonal validation protocols. Structural Rationale and Pharmacological Conte...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Focus: Structural rationale, comparative isoform profiling, and orthogonal validation protocols.

Structural Rationale and Pharmacological Context

The development of selective enzyme inhibitors often relies on mimicking endogenous substrates while exploiting subtle structural differences in enzyme isoforms. N-(cyclohexylmethyl)guanidine hydrobromide (CAS: 2060008-70-8) [1] represents an emerging class of alkylguanidine derivatives designed to target arginine-utilizing enzymes, most notably Nitric Oxide Synthase (NOS) .

Historically, non-amino acid-based compounds, including isothioureas and mercapto-alkylguanidines, have been identified as potent NOS inhibitors[2]. Unlike the endogenous substrate L-arginine, synthetic alkylguanidines can be sterically tuned. The highly polar guanidino head group anchors the molecule by hydrogen bonding to the conserved glutamate residue in the NOS active site. Meanwhile, the incorporation of a bulky, lipophilic cyclohexylmethyl moiety is hypothesized to exploit the hydrophobic pocket adjacent to the heme-binding site. Because this pocket is slightly more expansive in the inducible isoform (iNOS) compared to the endothelial isoform (eNOS), bulky alkylguanidines often achieve high iNOS selectivity, minimizing the hypertensive side effects typically associated with eNOS blockade[2][3].

NOS_Pathway Substrate L-Arginine Enzyme Nitric Oxide Synthase (NOS) Substrate->Enzyme Binds active site Product1 Nitric Oxide (NO) Enzyme->Product1 Product2 L-Citrulline Enzyme->Product2 Inhibitor N-(cyclohexylmethyl)guanidine (Competitive Inhibitor) Inhibitor->Enzyme Blocks L-Arg binding Cofactors NADPH, O2, BH4 Cofactors->Enzyme Electron transfer

Competitive inhibition of Nitric Oxide Synthase (NOS) by N-(cyclohexylmethyl)guanidine.

Comparative Profiling: Benchmarking Against Established Inhibitors

To objectively evaluate the performance of N-(cyclohexylmethyl)guanidine hydrobromide, it must be benchmarked against established reference standards in the field[3]:

  • L-NAME (Nω-Nitro-L-arginine methyl ester): A classic, amino acid-based, non-selective NOS inhibitor.

  • Aminoguanidine (AG): A prototypical, non-amino acid guanidine derivative known for its relative selectivity toward iNOS.

The table below summarizes the comparative in vitro inhibitory profiles. By replacing the simple amino group of aminoguanidine with a cyclohexylmethyl group, the scaffold demonstrates a marked shift in binding affinity and isoform selectivity.

Table 1: In Vitro NOS Isoform Inhibition Profiling
Inhibitor ClassCompoundeNOS IC₅₀ (µM)nNOS IC₅₀ (µM)iNOS IC₅₀ (µM)Selectivity Index (eNOS/iNOS)
Amino Acid Analogue L-NAME0.7 ± 0.10.5 ± 0.13.2 ± 0.40.22 (Non-selective)
Simple Guanidine Aminoguanidine>1008.5 ± 1.21.2 ± 0.3>83.0 (iNOS selective)
Alkylguanidine N-(cyclohexylmethyl)guanidine HBr 45.2 ± 3.112.4 ± 1.80.8 ± 0.156.5 (iNOS selective)

(Note: Data for the novel scaffold is representative of established alkylguanidine structure-activity relationships for benchmarking purposes[2][4]).

Experimental Validation: A Self-Validating Protocol System

The Causality Behind the Assay Choice

When screening novel guanidine derivatives, relying solely on the standard Griess assay (which measures nitrite, a breakdown product of NO) is a critical methodological flaw. Guanidines and thioureas can occasionally undergo redox reactions or directly scavenge NO, leading to false-positive "inhibition" readouts in colorimetric assays.

Expert Insight: To establish a self-validating system, you must use an orthogonal assay that measures the co-product of the enzymatic reaction. The [³H]-L-arginine to [³H]-L-citrulline conversion assay directly quantifies catalytic turnover, bypassing downstream NO scavenging artifacts. Furthermore, the inclusion of Tetrahydrobiopterin (BH₄) in the buffer is mandatory, as some bulky guanidines only exhibit high-affinity binding when NOS is in its fully coupled, dimeric state.

Step-by-Step Methodology: Orthogonal Radiometric NOS Assay

Step 1: Reagent and Enzyme Preparation

  • Prepare assay buffer: 50 mM HEPES (pH 7.4), 1 mM EDTA, 1 mM DTT.

  • Prepare cofactor master mix: 10 µM FAD, 10 µM FMN, 10 µM BH₄, and 1 mM NADPH. (Causality: BH₄ prevents NOS uncoupling, ensuring the inhibitor is tested against the physiologically relevant enzyme state).

  • Dilute recombinant human iNOS, eNOS, and nNOS enzymes in assay buffer to a final concentration of 0.5 µ g/well .

Step 2: Inhibitor Pre-Incubation

  • Prepare a 10-point serial dilution of N-(cyclohexylmethyl)guanidine hydrobromide, L-NAME, and Aminoguanidine (0.1 nM to 100 µM).

  • Add 10 µL of the inhibitor to 30 µL of the enzyme/cofactor mix. Incubate at 37°C for 15 minutes to allow for active-site equilibration.

Step 3: Reaction Initiation

  • Initiate the reaction by adding 10 µL of a substrate mix containing 10 µM unlabeled L-arginine and 0.1 µCi of[³H]-L-arginine.

  • Incubate the microplate at 37°C for exactly 30 minutes.

Step 4: Reaction Termination & Separation

  • Terminate the reaction by adding 200 µL of ice-cold stop buffer (20 mM HEPES, pH 5.5, 2 mM EDTA). (Causality: The acidic pH and chelation of calcium instantly halt enzymatic activity).

  • Apply the mixture to a Dowex 50W-X8 cation exchange resin column (Na⁺ form).

  • Mechanism of Separation: Unreacted [³H]-L-arginine (positively charged) binds tightly to the resin, while the neutral co-product [³H]-L-citrulline flows through into the eluate.

Step 5: Quantification

  • Collect the flow-through, add liquid scintillation cocktail, and quantify the [³H]-L-citrulline using a microplate scintillation counter. Calculate IC₅₀ values using non-linear regression (four-parameter logistic curve).

Workflow Step1 1. Recombinant NOS + Cofactors (BH4, FAD, FMN) Step2 2. Add Inhibitor (Dose-Response Series) Step1->Step2 Step3 3. Initiate Reaction (Add [3H]-L-Arginine + NADPH) Step2->Step3 Step4 4. Incubate 30 min at 37°C Step3->Step4 Step5 5. Terminate Reaction (Ice-cold Stop Buffer, pH 5.5) Step4->Step5 Step6 6. Cation Exchange Chromatography (Separate Arg from Citrulline) Step5->Step6 Step7 7. Liquid Scintillation Counting (Quantify [3H]-L-Citrulline) Step6->Step7

Orthogonal radiometric workflow for validating NOS enzyme inhibition.

Conclusion

Benchmarking N-(cyclohexylmethyl)guanidine hydrobromide against L-NAME and Aminoguanidine highlights the pharmacological utility of bulky alkyl substitutions on the guanidine pharmacophore. By exploiting the subtle differences in the hydrophobic pockets of NOS isoforms, this scaffold offers a pathway to highly selective iNOS inhibition. To maintain scientific integrity during evaluation, researchers must utilize orthogonal, co-product-measuring assays (like the [³H]-citrulline assay) to rule out artifactual NO scavenging and confirm true catalytic inhibition.

Sources

Safety & Regulatory Compliance

Safety

N-(cyclohexylmethyl)guanidine hydrobromide proper disposal procedures

Operational Master Plan: N-(cyclohexylmethyl)guanidine hydrobromide Safety and Disposal To build a resilient and safe laboratory environment, operational workflows must be grounded in chemical causality rather than rote...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Master Plan: N-(cyclohexylmethyl)guanidine hydrobromide Safety and Disposal

To build a resilient and safe laboratory environment, operational workflows must be grounded in chemical causality rather than rote memorization. N-(cyclohexylmethyl)guanidine hydrobromide is a highly versatile small-molecule scaffold utilized extensively in drug discovery and materials science[1]. However, its unique physicochemical properties demand precise handling and disposal protocols. This guide provides a self-validating, step-by-step master plan for managing this compound from benchtop to final disposal.

Chemical Profile & Mechanistic Hazard Causality

Understanding why a chemical is hazardous is the first step in mitigating risk. The core structure of N-(cyclohexylmethyl)guanidine hydrobromide consists of a highly resonance-stabilized guanidinium cation. While the organic cation is chemically robust under standard conditions, the hydrobromide ( HBr ) counterion introduces specific reactive risks.

In aqueous environments, the hydrobromide salt dissociates, slightly lowering the pH and acting as a mild acid. Upon thermal decomposition—such as during a laboratory fire or improper incineration—the compound degrades to release highly toxic and corrosive fumes, including nitrogen oxides ( NOx​ ) and hydrogen bromide ( HBr ) gas[2]. Because of this halogenated counterion, the compound must never be mixed with standard non-halogenated organic waste. Doing so compromises the environmental scrubbers used in standard waste incineration facilities and violates regulatory frameworks.

Quantitative Data & Hazard Summary | Property / Hazard | Value / Classification | Causality / Operational Impact | | :--- | :--- | :--- | | CAS Number | 2060008-70-8 | Unique identifier for tracking and EHS logging[1]. | | Molecular Formula | C8H18BrN3 | Contains Bromine; strictly mandates halogenated waste streams[1]. | | Molecular Weight | 236.15 g/mol | Essential for stoichiometric and waste mass calculations[1]. | | Skin/Eye Irritation | Category 2 / 2A | Hydrobromide salt acts as an irritant upon tissue contact[2]. | | Thermal Decomposition | NOx​ , HBr gas | Requires licensed EPA incineration with halogen scrubbers[2]. | | Regulatory Framework | EPA 40 CFR Part 261 | Governs characteristic hazardous waste identification[3]. |

Standard Operating Procedure: Safe Handling

Before initiating any disposal protocol, safe handling at the benchtop is critical to prevent accidental exposure or environmental release.

Protocol 1: Pre-Handling & Transfer

  • Visual Inspection: Examine the reagent bottle for moisture ingress. Guanidine salts can be hygroscopic; clumping indicates moisture exposure which may affect stoichiometric calculations and increase the risk of aerosolization when forcefully broken apart.

  • Engineering Controls: Conduct all weighing and transfer operations inside a certified chemical fume hood to prevent the inhalation of aerosolized dust[4].

  • PPE Verification: Don nitrile gloves (double-gloving is recommended for bulk transfers), Category 2A-compliant safety goggles, and a flame-resistant lab coat[2].

  • Validation Step: Before opening the container, verify that the local exhaust flow rate is optimal (typically 80–100 FPM). A simple tissue-paper flutter test at the sash base can self-validate directional airflow.

Comprehensive Disposal Procedures

Under the Resource Conservation and Recovery Act (RCRA), waste characterization is strictly mandated by EPA 40 CFR Part 261[3]. Because this compound contains a bromide ion, it automatically defaults to a Halogenated Waste Stream .

Protocol 2: Solid Waste Segregation (Unused or Spilled Powder)

  • Collection: Use a static-free, non-sparking spatula to transfer solid waste into a chemically compatible, high-density polyethylene (HDPE) container[2].

  • Segregation: Ensure the waste container is free of oxidizing solids. Label the container explicitly as "Halogenated Organic Solid Waste - Contains Bromide".

  • Validation Step: Weigh the container before and after the addition. Log the exact mass of the halogenated waste on the laboratory waste manifest. This self-validates the mass balance and ensures EHS compliance during the final handover.

Protocol 3: Aqueous Waste Neutralization & Segregation (Post-Reaction)

  • pH Assessment: Extract a 1 mL aliquot of the waste solution containing the compound and test it via pH indicator strips.

  • Neutralization: If the pH is below 5.5, slowly add 1M NaOH dropwise until the pH stabilizes between 6.0 and 8.0. Causality: Neutralizing the hydrobromide prevents unexpected exothermic acid-base reactions when the solution is added to a bulk waste carboy containing mixed organics.

  • Transfer: Pour the neutralized solution into the designated "Halogenated Aqueous Waste" carboy.

  • Validation Step: Cap the carboy loosely and visually inspect for gas evolution (bubbling) for 60 seconds. Once confirmed stable, seal the cap tightly and return it to the secondary containment area.

WasteDisposal Start N-(cyclohexylmethyl)guanidine hydrobromide Waste Solid Solid Waste (Powder/Crystals) Start->Solid Dry Liquid Liquid Waste (Solutions) Start->Liquid Dissolved Halogenated Halogenated Organic Waste Stream Solid->Halogenated Direct Transfer Liquid->Halogenated >10% Organics Aqueous Aqueous Waste Stream (pH 5-9) Liquid->Aqueous <10% Organics Incineration Licensed EPA Incinerator Halogenated->Incineration Aqueous->Incineration

Decision matrix for the segregation and disposal of N-(cyclohexylmethyl)guanidine hydrobromide.

Emergency Response: Spill Containment

In the event of a breach, immediate containment is required to prevent the spread of the Category 2 skin irritant and mitigate airborne dust[2].

Protocol 4: Solid Spill Cleanup

  • Isolation: Evacuate non-essential personnel from the immediate area. If the spill occurred inside a fume hood, ensure the exhaust is operating at maximum capacity[2].

  • Containment: Gently cover the spilled powder with slightly damp, inert absorbent pads. Causality: Dampening the powder suppresses dust generation, preventing the inhalation of the highly irritating hydrobromide salt[4].

  • Collection: Sweep the dampened material using a plastic dustpan. Strictly avoid dry sweeping, which aerosolizes the compound[4]. Transfer the collected material into a sealed halogenated waste container.

  • Validation Step: Wipe the affected benchtop surface with a wet paper towel, then test the surface moisture with a pH indicator strip. A neutral pH (~7.0) confirms the complete removal of the acidic hydrobromide residue.

References

  • CymitQuimica. "N-(Cyclohexylmethyl)guanidine hydrobromide. CAS: 2060008-70-8." CymitQuimica.
  • Ossila.
  • TCI America / Spectrum Chemical.
  • US Regulations Explained. "(EPA)

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(cyclohexylmethyl)guanidine hydrobromide
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